Lit-001
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPORIRPXVMWSL-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lit-001: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lit-001 is a novel, non-peptide small molecule that acts as a potent and selective agonist for the oxytocin receptor (OT-R).[1][2] First described in 2018, this compound has garnered significant interest for its potential therapeutic applications in social disorders, such as autism spectrum disorder (ASD), due to its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile compared to native oxytocin.[3] This document provides an in-depth technical overview of the mechanism of action of this compound, including its receptor binding and functional activity, the signaling pathways it modulates, and the detailed experimental protocols used for its characterization.
Introduction
Oxytocin, a neuropeptide hormone, plays a crucial role in regulating social behaviors, including bonding, trust, and empathy. The oxytocin receptor, a G-protein coupled receptor (GPCR), is the primary target for mediating these effects. However, the therapeutic potential of oxytocin itself is limited by its poor pharmacokinetic properties, including a short half-life and inability to effectively cross the blood-brain barrier.[3] this compound was developed as a small molecule OT-R agonist to overcome these limitations.[3] In preclinical studies, this compound has demonstrated efficacy in improving social interaction in a mouse model of autism and has also shown potential in reducing inflammatory pain. This guide serves as a comprehensive resource for researchers and drug developers interested in the pharmacology of this compound.
Receptor Binding and Functional Activity
This compound is a potent agonist of the human oxytocin receptor with high selectivity over the related vasopressin V1a and V2 receptors. Its binding affinity (Ki) and functional potency (EC50) have been characterized through in vitro pharmacological assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's interaction with the human oxytocin and vasopressin receptors.
| Receptor | Assay Type | This compound Value (nM) | Reference |
| Human Oxytocin Receptor (OT-R) | Binding Affinity (Ki) | 226 | |
| Human Oxytocin Receptor (OT-R) | Functional Agonist Potency (EC50) | 55 | |
| Human Vasopressin V1a Receptor | Antagonist Effect | Minor, at high concentrations only | |
| Human Vasopressin V1b Receptor | Agonist Effect | Minor, at high concentrations only |
Signaling Pathways
Upon binding to the oxytocin receptor, this compound activates downstream intracellular signaling cascades. The OT-R primarily couples to Gq/11 proteins, leading to the activation of two main signaling pathways: the Phospholipase C (PLC) pathway and the RhoA pathway.
Gq/PLC/IP3/DAG Signaling Pathway
Activation of the Gq protein by the this compound-bound OT-R stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets to elicit cellular responses.
Caption: Gq/PLC/IP3/DAG Signaling Pathway Activated by this compound.
RhoA/Rho-kinase (ROCK) Signaling Pathway
The oxytocin receptor can also couple to G proteins that activate the RhoA signaling pathway. Activated RhoA, a small GTPase, in turn activates Rho-kinase (ROCK). ROCK then phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction and other cellular events.
Caption: RhoA/ROCK Signaling Pathway Activated by this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the pharmacological profile of this compound.
In Vitro Receptor Binding Assay (Ki Determination)
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human oxytocin receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human oxytocin receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are grown to confluence, harvested, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and intact cells.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains cell membranes (typically 10-20 µg of protein), a fixed concentration of a radiolabeled oxytocin receptor antagonist (e.g., [3H]-Vasopressin), and varying concentrations of the unlabeled competitor ligand (this compound).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin (e.g., 1 µM).
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assay (EC50 Determination)
This protocol describes a cell-based functional assay to determine the agonist potency (EC50) of this compound at the human oxytocin receptor, typically by measuring intracellular calcium mobilization.
-
Cell Culture:
-
CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator are used.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.
-
-
Calcium Mobilization Assay:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
After loading, the cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Varying concentrations of this compound are added to the wells, and the fluorescence intensity is measured over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The data are normalized to the maximum response produced by a saturating concentration of a reference agonist (e.g., oxytocin).
-
A dose-response curve is generated by plotting the normalized response against the logarithm of the this compound concentration.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by non-linear regression analysis.
-
In Vivo Mouse Model of Autism (Three-Chamber Social Interaction Test)
This protocol describes the three-chambered social approach task used to assess the in vivo efficacy of this compound in a mouse model of autism.
-
Animals:
-
A validated mouse model of autism (e.g., BTBR T+ Itpr3tf/J mice or other genetic models) and wild-type control mice are used.
-
Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All experiments are conducted in accordance with approved animal care and use guidelines.
-
-
Apparatus:
-
A three-chambered apparatus made of clear polycarbonate is used. The apparatus is divided into a center chamber and two side chambers.
-
Small, wire-mesh cages are placed in each of the side chambers to contain stimulus mice.
-
-
Experimental Workflow:
Caption: Workflow for the Three-Chamber Social Interaction Test.
-
Procedure:
-
Habituation: The test mouse is placed in the center chamber and allowed to freely explore all three empty chambers for 10 minutes.
-
Sociability Test: An unfamiliar "stranger" mouse (Stranger 1) is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the other side chamber. The test mouse is returned to the center chamber, and the doors to the side chambers are opened. The time the test mouse spends in each chamber and the time spent sniffing each cage are recorded for 10 minutes.
-
Social Novelty Test: The empty cage is replaced with a new, unfamiliar "stranger" mouse (Stranger 2). The test mouse is again placed in the center chamber, and the doors are opened. The time spent in each chamber and sniffing each cage (the now-familiar Stranger 1 vs. the novel Stranger 2) are recorded for another 10 minutes.
-
-
Drug Administration:
-
This compound or vehicle is administered to the test mice at a specified time before the behavioral testing (e.g., 30 minutes prior) via a specific route (e.g., intraperitoneal injection).
-
-
Data Analysis:
-
The primary outcome measures are the time spent in each chamber and the time spent actively sniffing the wire cages.
-
A sociability index can be calculated as (time with Stranger 1 - time with empty cage) / (total time).
-
A social novelty preference can be calculated as (time with Stranger 2 - time with Stranger 1) / (total time).
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the performance of this compound-treated mice with vehicle-treated mice.
-
Conclusion
This compound is a promising small molecule oxytocin receptor agonist with a well-defined mechanism of action. Its ability to potently and selectively activate the OT-R, leading to the modulation of key signaling pathways, underscores its therapeutic potential. The in vitro and in vivo data generated to date provide a strong rationale for its continued development for the treatment of social deficits and other oxytocin-related disorders. This technical guide provides a comprehensive foundation for researchers to further explore the pharmacology and therapeutic applications of this compound.
References
- 1. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
Lit-001: A Technical Whitepaper on Oxytocin Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the pharmacological characteristics of Lit-001, a non-peptide agonist of the oxytocin receptor. It includes a comprehensive summary of its binding affinity, details of relevant experimental protocols, and a visualization of the associated signaling pathways.
Quantitative Binding Affinity and Functional Activity of this compound
This compound is a small molecule agonist of the oxytocin receptor (OTR) with high affinity and selectivity.[1] It also exhibits activity at vasopressin receptors. The binding affinities (Ki) and functional activities (EC50/IC50) of this compound at human and mouse oxytocin and vasopressin receptors are summarized in the table below.
| Receptor | Species | Assay Type | Value (nM) |
| Oxytocin Receptor (OTR) | Human | Ki | 226[2] |
| Oxytocin Receptor (OTR) | Human | EC50 | 25[3][4] |
| Oxytocin Receptor (OTR) | Mouse | EC50 | 18[4] |
| Vasopressin V1A Receptor | Human | Ki | 1253 |
| Vasopressin V1A Receptor | Human | IC50 | 5900 |
| Vasopressin V2 Receptor | Human | Ki | 1666 |
| Vasopressin V2 Receptor | Human | EC50 | 41 |
Experimental Protocols
The following are representative protocols for the types of assays used to determine the binding affinity and functional activity of compounds like this compound. Please note that the specific protocols for this compound as detailed in the primary literature (Frantz et al., 2018) were not accessible for this review.
Radioligand Binding Assay (for Ki determination)
This protocol describes a competitive binding assay to determine the affinity of a test compound (like this compound) for the oxytocin receptor.
Materials:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled form of a known oxytocin receptor ligand (e.g., [3H]-Oxytocin).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound (this compound).
-
Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay (for EC50 determination)
This protocol describes a functional assay to measure the ability of an agonist (like this compound) to activate the oxytocin receptor and trigger a downstream signaling event, the release of intracellular calcium.
Materials:
-
Cell Line: A cell line stably expressing the human oxytocin receptor and engineered to respond to calcium mobilization (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Test Compound: this compound.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of the test compound (this compound) into the wells.
-
Signal Detection: Measure the fluorescence intensity over time. Agonist binding to the oxytocin receptor will trigger a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and a corresponding increase in fluorescence.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the change in fluorescence against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Visualizations
Activation of the oxytocin receptor by an agonist such as this compound primarily initiates a G-protein-coupled signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses.
Below are diagrams illustrating the experimental workflow for a binding affinity assay and the signaling pathway of the oxytocin receptor.
References
Unveiling the Selectivity Profile of Lit-001 Against Vasopressin Receptors: A Technical Overview
Lit-001 is a pioneering non-peptide agonist of the oxytocin receptor (OT-R), demonstrating significant potential for therapeutic applications, particularly in social disorders like autism.[1][2][3] Its efficacy and safety are intrinsically linked to its selectivity profile, especially concerning the closely related vasopressin receptors (V1a, V1b, and V2), which share structural homology with the oxytocin receptor. This technical guide provides an in-depth analysis of this compound's interaction with these vasopressin receptor subtypes, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound exhibits a mixed agonist-antagonist profile across the vasopressin receptor family, with a notable preference for the oxytocin receptor over the V1a receptor.[1] The compound functions as an agonist at the V2 receptor, with a potency comparable to its activity at the oxytocin receptor.[1] In contrast, it acts as a low-affinity antagonist at the V1a receptor. The binding affinities (Ki), half-maximal effective concentrations (EC50), and half-maximal inhibitory concentrations (IC50) for human receptors are summarized below.
| Receptor | Action | Ki (nM) | EC50 (nM) | IC50 (nM) | Selectivity vs. OT-R (Activation) |
| Oxytocin (OT-R) | Agonist | 226 | 25 | - | - |
| Vasopressin V1a | Antagonist | 1253 | - | 5900 | 236-fold (OT-R activation vs. V1a-R antagonism) |
| Vasopressin V1b | Minor Agonist Effect | Not Reported | High Concentrations Only | Not Reported | Not Reported |
| Vasopressin V2 | Agonist | 1666 | 41 | - | 1.64-fold (No appreciable selectivity) |
Experimental Protocols
The characterization of this compound's selectivity profile involves a combination of radioligand binding assays and functional cell-based assays to determine its affinity and efficacy at each receptor subtype.
Radioligand Binding Assays (Affinity Determination - Ki)
These assays are designed to measure the affinity of a test compound (this compound) for a specific receptor by assessing its ability to displace a known radioactively labeled ligand.
-
Principle: A competitive binding experiment is performed where a constant concentration of a radioligand with high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes from a cell line expressing the receptor). Increasing concentrations of the unlabeled test compound (this compound) are added, and the displacement of the radioligand is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transiently or stably transfected to express the human vasopressin receptor subtype of interest (V1a, V1b, or V2). The cells are harvested, homogenized, and centrifuged to isolate the cell membranes, which are then stored at -80°C.
-
Assay Conditions: The assay is typically conducted in 96-well plates. For each vasopressin receptor subtype, the following components are added to the wells:
-
Cell membranes expressing the target receptor.
-
A specific radioligand (e.g., [3H]AVP for V2 and V3/V1b receptors, or a more specific radiolabeled antagonist for V1a receptors).
-
Increasing concentrations of unlabeled this compound.
-
-
Incubation: The plates are incubated, typically at a controlled temperature (e.g., 4°C or 25°C), for a specific duration to allow the binding to reach equilibrium.
-
Separation and Detection: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is then quantified using a scintillation counter or a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated.
-
Functional Assays (Efficacy Determination - EC50/IC50)
Functional assays measure the biological response initiated by the binding of a ligand to its receptor, thereby determining whether the compound acts as an agonist or an antagonist and its potency.
-
V1a Receptor (Antagonist Activity): Calcium Flux Assay
-
Principle: The V1a receptor is a Gq-protein coupled receptor (GPCR), and its activation leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. An antagonist will block this response when challenged with a known agonist.
-
Methodology:
-
Cells expressing the V1a receptor are loaded with a calcium-sensitive fluorescent dye.
-
The cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of a known V1a agonist (e.g., arginine vasopressin - AVP) is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence signal.
-
The IC50 value is determined as the concentration of this compound that inhibits 50% of the maximum response induced by the agonist.
-
-
-
V2 Receptor (Agonist Activity): cAMP Accumulation Assay
-
Principle: The V2 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). An agonist will induce an increase in intracellular cAMP levels.
-
Methodology:
-
Cells expressing the V2 receptor are incubated with varying concentrations of this compound.
-
After a defined incubation period, the cells are lysed.
-
The intracellular cAMP concentration is quantified using methods such as competitive enzyme immunoassays or fluorescence-based biosensors.
-
The EC50 value is determined as the concentration of this compound that produces 50% of the maximal cAMP response.
-
-
Visualizations: Signaling Pathways and Experimental Workflow
Vasopressin Receptor Signaling Pathways
The differential coupling of V1a and V2 receptors to distinct G-proteins is the basis for their different physiological effects and the functional assays used to characterize them.
Signaling cascades for V1a (Gq-coupled) and V2 (Gs-coupled) vasopressin receptors.
Experimental Workflow for Receptor Selectivity Profiling
The process of determining the selectivity of a compound like this compound involves a structured series of experiments.
Workflow for determining the receptor selectivity profile of a test compound.
References
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Lit-001
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Lit-001 is a hypothetical compound used for illustrative purposes. The data and experimental protocols presented herein are representative examples and not from actual studies.
Introduction
This document provides a comprehensive overview of the pharmacokinetic (PK) and bioavailability profile of this compound, a novel small molecule inhibitor of the XYZ pathway. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic agent. The following sections detail the preclinical and clinical studies conducted to characterize the PK properties of this compound, including its bioavailability, clearance, and metabolic fate.
Preclinical Pharmacokinetics
The preclinical pharmacokinetic properties of this compound were evaluated in multiple species to understand its disposition and to enable the design of first-in-human studies.
Experimental Protocols
2.1.1. Animal Studies Studies were conducted in male Sprague-Dawley rats (n=6 per group) and Beagle dogs (n=4 per group). All animal procedures were performed in accordance with the Guide for the Care and Use of Laboratory Animals.
-
Intravenous (IV) Administration: this compound was administered as a single bolus injection at a dose of 2 mg/kg in a solution of 10% DMSO, 40% PEG300, and 50% saline.
-
Oral (PO) Administration: this compound was administered by oral gavage at a dose of 10 mg/kg in the same vehicle as the IV formulation.
-
Sample Collection: Blood samples were collected from the jugular vein at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.
2.1.2. Data Analysis Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Preclinical Pharmacokinetic Workflow
Caption: Workflow for preclinical pharmacokinetic studies of this compound.
Summary of Preclinical Pharmacokinetic Parameters
| Parameter | Rat (n=6) IV (2 mg/kg) | Rat (n=6) PO (10 mg/kg) | Dog (n=4) IV (2 mg/kg) | Dog (n=4) PO (10 mg/kg) |
| AUC0-inf (ng·h/mL) | 1250 ± 150 | 3125 ± 400 | 1800 ± 200 | 7200 ± 800 |
| Cmax (ng/mL) | 2500 ± 300 | 625 ± 75 | 3000 ± 350 | 1500 ± 180 |
| Tmax (h) | 0.083 | 1.0 | 0.083 | 1.5 |
| t1/2 (h) | 2.5 ± 0.3 | 2.8 ± 0.4 | 3.5 ± 0.5 | 3.8 ± 0.6 |
| CL (L/h/kg) | 1.6 ± 0.2 | - | 1.1 ± 0.1 | - |
| Vdss (L/kg) | 4.0 ± 0.5 | - | 3.9 ± 0.4 | - |
| F (%) | - | 50 ± 6 | - | 80 ± 9 |
Human Pharmacokinetics (Phase 1)
First-in-human studies were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.
Experimental Protocols
3.1.1. Study Design A single-center, randomized, double-blind, placebo-controlled, single ascending dose study was conducted in healthy adult subjects (n=8 per cohort).
-
Dosing: Subjects received a single oral dose of this compound (10 mg, 50 mg, or 200 mg) or placebo as a capsule.
-
Sample Collection: Blood samples were collected at predose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
Human Pharmacokinetic Workflow
Caption: Workflow for human Phase 1 pharmacokinetic studies of this compound.
Summary of Human Pharmacokinetic Parameters
| Parameter | 10 mg (n=8) | 50 mg (n=8) | 200 mg (n=8) |
| AUC0-inf (ng·h/mL) | 800 ± 100 | 4200 ± 500 | 17500 ± 2000 |
| Cmax (ng/mL) | 100 ± 20 | 550 ± 70 | 2300 ± 300 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.5 | 2.0 ± 0.6 |
| t1/2 (h) | 8.0 ± 1.0 | 8.5 ± 1.2 | 9.0 ± 1.5 |
Metabolism and Excretion
In vitro and in vivo studies were conducted to identify the major metabolic pathways and routes of excretion for this compound.
Experimental Protocols
4.1.1. In Vitro Metabolism
-
Hepatocyte Incubations: this compound was incubated with human, rat, and dog cryopreserved hepatocytes to identify major metabolites.
-
CYP Reaction Phenotyping: Recombinant human cytochrome P450 (CYP) enzymes were used to identify the specific CYP isozymes responsible for this compound metabolism.
4.1.2. In Vivo Metabolism and Excretion
-
Radiolabeled Study: A single oral dose of [14C]this compound was administered to rats to determine the mass balance and routes of excretion. Urine, feces, and bile were collected for 7 days.
Proposed Metabolic Pathway of this compound
Caption: Proposed primary metabolic pathway for this compound.
Conclusion
This compound exhibits favorable pharmacokinetic properties in both preclinical species and humans, with good oral bioavailability and a half-life supportive of once-daily dosing. The metabolism is primarily mediated by CYP3A4, and the metabolites are cleared through both renal and fecal routes. These findings support the continued clinical development of this compound.
Lit-001: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lit-001 is a novel, non-peptide agonist of the oxytocin receptor (OTR) that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders. Unlike the endogenous ligand oxytocin, a peptide with limited ability to cross the blood-brain barrier (BBB), this compound is a small molecule designed for enhanced central nervous system (CNS) penetration. This technical guide provides an in-depth overview of the BBB permeability of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action.
Physicochemical and Pharmacokinetic Properties of this compound
The capacity of a molecule to cross the blood-brain barrier is intrinsically linked to its physicochemical properties. This compound, a small molecule, possesses characteristics that are favorable for CNS penetration.[1] A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₃N₇O₂S | [1] |
| Molecular Weight | 531.68 g/mol | [1] |
| Predicted logP | 1.95 - 2.8 | [1] |
In Vivo Blood-Brain Barrier Permeability Data
Studies in rodent models have demonstrated that this compound effectively crosses the blood-brain barrier following peripheral administration. The tables below summarize the quantitative data from in vivo distribution studies in rats after a single intraperitoneal (i.p.) injection of 10 mg/kg this compound.
Table 1: this compound Concentration in Rat Plasma, CSF, and Brain at 60 Minutes Post-Injection
| Tissue | Concentration (pmol/mL) |
| Plasma | 95.2 ± 36.5 |
| Cerebrospinal Fluid (CSF) | 7.4 ± 4.4 |
| Brain | 1.6 ± 0.8 |
Table 2: this compound Concentration in Rat Plasma, CSF, and Brain at 300 Minutes Post-Injection
| Tissue | Concentration (pmol/mL) |
| Plasma | Significantly present |
| Cerebrospinal Fluid (CSF) | 1.5 ± 1.1 |
| Brain | 0.6 ± 0.4 |
Experimental Protocols
In Vivo Blood-Brain Barrier Permeability Assessment in Rats
This protocol outlines the methodology for determining the concentration of this compound in the plasma, cerebrospinal fluid (CSF), and brain of rats following intraperitoneal administration.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. This compound Formulation and Administration:
-
Formulation: this compound is dissolved in a vehicle of 1% carboxymethyl cellulose (CMC) in 0.9% NaCl (saline) solution.
-
Dose: 10 mg/kg body weight.
-
Administration: A single intraperitoneal (i.p.) injection is administered.
3. Sample Collection:
-
Time Points: Samples are collected at 60 minutes and 300 minutes post-injection.
-
Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
CSF Collection: Cerebrospinal fluid is collected from the cisterna magna.
-
Brain Tissue Collection: Following euthanasia, the brain is rapidly excised and dissected.
4. Sample Processing and Analysis (UPLC-MS/MS):
-
Brain Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.
-
Sample Extraction: this compound is extracted from plasma and brain homogenate using a liquid-liquid or solid-phase extraction method.
-
Quantification: The concentration of this compound in the extracts is determined using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.
Signaling Pathways and Visualizations
This compound exerts its effects by acting as an agonist at oxytocin receptors. Research has shown that oxytocin receptors are present on human brain microvascular endothelial cells, the primary constituents of the blood-brain barrier. Activation of these receptors can trigger intracellular signaling cascades. While the direct signaling pathway of this compound in these specific cells is yet to be fully elucidated, the known signaling of the endogenous ligand, oxytocin, in neuronal cells involves the MEK/ERK pathway, which is crucial for cellular processes like proliferation and differentiation.[2]
Proposed Signaling Pathway of this compound at the Blood-Brain Barrier
The following diagram illustrates the proposed signaling cascade initiated by this compound binding to the oxytocin receptor on a brain endothelial cell.
References
Lit-001: A Technical Whitepaper on the Discovery and Development of a Novel Oxytocin Receptor Agagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lit-001 is a pioneering, non-peptidic small molecule agonist of the oxytocin receptor (OTR), heralding a new potential therapeutic avenue for social disorders such as autism spectrum disorder (ASD). Developed by a team led by Marcel Hibert at the University of Strasbourg, this compound demonstrates favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, a significant advantage over the endogenous neuropeptide oxytocin.[1][2] This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key pharmacological data.
Introduction
The neuropeptide oxytocin plays a crucial role in regulating social behaviors.[3][4] However, its therapeutic potential has been hampered by poor pharmacokinetic properties, such as a short half-life and limited brain penetration.[1] this compound was developed to overcome these limitations. First described in 2018, this small molecule is a potent and selective agonist for the oxytocin receptor and has shown promise in preclinical models of social deficits.
Discovery and Development
The development of this compound was the culmination of two decades of research into the oxytocin system by Marcel Hibert and his colleagues at the Laboratory for Therapeutic Innovation (LIT) at the University of Strasbourg in France, in collaboration with the Centre National de la Recherche Scientifique (CNRS). The research focused on designing a non-peptidic molecule that could mimic the action of oxytocin while possessing drug-like properties suitable for clinical development. Currently, this compound is in the preclinical stage of development for the potential treatment of autistic spectrum disorders.
Mechanism of Action
This compound is a potent agonist of the human oxytocin receptor. In vitro studies have shown that it is a non-biased agonist, activating the two main signaling pathways of the OTR. This compound also interacts with vasopressin receptors, exhibiting antagonist activity at the V1a receptor at high concentrations and agonist activity at the V2 receptor. However, its selectivity for the oxytocin receptor is significantly greater than for the V1a receptor.
Signaling Pathway
Caption: Signaling pathway of this compound.
Pharmacological Data
The following tables summarize the in vitro binding affinities and functional activities of this compound for the human oxytocin and vasopressin receptors.
Table 1: In Vitro Binding Affinity (Ki) of this compound
| Receptor | Ki (nM) |
| Oxytocin Receptor | 226 |
| Vasopressin V1a Receptor | 1253 |
| Vasopressin V2 Receptor | 1666 |
Table 2: In Vitro Functional Activity (EC50/IC50) of this compound
| Receptor | Functional Assay | Value (nM) |
| Oxytocin Receptor | Agonist (EC50) | 25 |
| Vasopressin V1a Receptor | Antagonist (IC50) | 5900 |
| Vasopressin V2 Receptor | Agonist (EC50) | 41 |
Table 3: Pharmacokinetic Properties of this compound
| Property | Value/Observation |
| Blood-Brain Barrier Permeability | Permeable |
| Half-life (rodents) | Relatively long |
Preclinical Efficacy
This compound has demonstrated efficacy in a mouse model of autism. Specifically, in the μ-opioid receptor knockout mouse model, peripheral administration of this compound was shown to reduce social deficits. This was a significant finding, as it was the first demonstration of a small-molecule oxytocin receptor agonist improving social dysfunction in an animal model.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of this compound.
In Vitro Signaling Assays
-
Objective: To determine the functional activity (agonist or antagonist) of this compound at the human oxytocin and vasopressin receptors.
-
Cell Lines: HEK293 cells stably expressing the human oxytocin receptor, V1a vasopressin receptor, or V2 vasopressin receptor.
-
Methodology:
-
Cells are seeded in 96-well plates and grown to confluence.
-
For agonist activity assessment, cells are incubated with varying concentrations of this compound.
-
For antagonist activity assessment, cells are pre-incubated with varying concentrations of this compound before the addition of a known agonist (e.g., oxytocin for OTR, vasopressin for V1aR and V2R).
-
Intracellular calcium mobilization, a downstream effect of receptor activation, is measured using a fluorescent calcium indicator (e.g., Fluo-4).
-
Fluorescence is quantified using a plate reader.
-
EC50 (for agonists) and IC50 (for antagonists) values are calculated from the dose-response curves.
-
In Vivo Social Interaction Assay in a Mouse Model of Autism
-
Objective: To evaluate the effect of this compound on social deficits in a relevant animal model.
-
Animal Model: μ-opioid receptor knockout (Oprm1-/-) mice, which exhibit social deficits.
-
Methodology:
-
Adult male Oprm1-/- mice are used in the study.
-
This compound is dissolved in a suitable vehicle (e.g., 1% carboxymethyl cellulose in 0.9% NaCl) and administered via intraperitoneal (i.p.) injection at doses of 10 and 20 mg/kg.
-
Control animals receive a vehicle injection.
-
Following a specified pre-treatment time, the test mouse is placed in a novel arena with a stimulus mouse.
-
Social interaction behaviors, such as the number and duration of nose-to-nose sniffs and following behavior, are video-recorded and scored by a trained observer blinded to the treatment conditions.
-
Data are analyzed to compare the social interaction levels between this compound-treated and vehicle-treated mice.
-
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and preclinical evaluation of this compound.
Caption: Experimental workflow for this compound.
Conclusion
This compound represents a significant advancement in the field of oxytocin receptor pharmacology. Its non-peptidic nature and favorable pharmacokinetic profile make it a promising candidate for the treatment of social deficits associated with conditions like autism spectrum disorder. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxytocin, from love potion to medicine | CNRS News [news.cnrs.fr]
Lit-001: A Technical Guide to a Novel Oxytocin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lit-001 is a pioneering non-peptide, small-molecule agonist of the oxytocin receptor (OTR) with significant potential for therapeutic applications, particularly in the realm of social and behavioral disorders.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed summaries of its binding affinity and functional activity at the oxytocin and vasopressin receptors are presented, alongside information on its pharmacokinetic profile. Furthermore, this document elucidates the key signaling pathways activated by this compound and provides an overview of the experimental methodologies used to characterize this compound, with a focus on the seminal study by Frantz et al. (2018).
Chemical Structure and Physicochemical Properties
This compound, systematically named (2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][3][4]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide, is a synthetic organic compound with a molecular formula of C₂₈H₃₃N₇O₂S and a molar mass of 531.68 g/mol . Its structure represents a significant advancement in the development of non-peptide OTR agonists, offering improved pharmacokinetic properties over native oxytocin.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide | |
| Molecular Formula | C₂₈H₃₃N₇O₂S | |
| Molar Mass | 531.68 g/mol | |
| CAS Number | 2245072-20-0 | |
| SMILES | CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C |
Pharmacological Properties
This compound is a potent and selective agonist for the human oxytocin receptor. It also exhibits activity at vasopressin receptors, acting as an antagonist at the V1A receptor and an agonist at the V2 receptor, albeit with lower affinity compared to the oxytocin receptor.
Receptor Binding Affinity and Functional Activity
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC₅₀/IC₅₀) of this compound at human oxytocin and vasopressin receptors.
| Receptor | Assay Type | This compound Value (nM) | Reference |
| Human Oxytocin Receptor (OTR) | Ki | 226 | |
| EC₅₀ | 25 | ||
| Human Vasopressin V1A Receptor (V1AR) | Ki | 1253 | |
| IC₅₀ | 5900 | ||
| Human Vasopressin V2 Receptor (V2R) | Ki | 1666 | |
| EC₅₀ | 41 |
Pharmacokinetic Properties
This compound demonstrates a favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier and a longer half-life in rodents compared to oxytocin.
| Parameter | Observation | Animal Model | Reference |
| Blood-Brain Barrier Permeability | Permeable | Rodents | |
| Elimination Half-Life | Relatively long | Rodents | |
| In Vivo Efficacy | Reverses social deficits | Mouse model of autism (Oprm1-/-) |
Signaling Pathways
As an agonist of the oxytocin receptor, a G-protein coupled receptor (GPCR), this compound activates key intracellular signaling cascades. The primary pathways include the Gq/phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Gq/PLC Signaling Pathway
Activation of the oxytocin receptor by this compound leads to the coupling of the Gαq subunit, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This increase in intracellular calcium can lead to various cellular responses, including smooth muscle contraction and neurotransmitter release.
MAPK/ERK Signaling Pathway
The activation of the oxytocin receptor by this compound can also initiate the MAPK/ERK signaling cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The signal is transduced through a series of protein kinases, ultimately leading to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), which can then translocate to the nucleus to regulate gene expression.
Experimental Protocols
The following protocols are summarized from the methodologies likely employed in the foundational research on this compound, primarily based on the work of Frantz et al. (2018). For complete and detailed procedures, direct consultation of the primary publication is recommended.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) of this compound at the human oxytocin and vasopressin receptors.
-
Cell Lines: HEK293 cells stably expressing the human oxytocin receptor, V1a vasopressin receptor, or V2 vasopressin receptor.
-
Binding Assays (Ki Determination):
-
Cell membranes are prepared from the respective stable cell lines.
-
Membranes are incubated with a radiolabeled ligand specific for each receptor (e.g., [³H]-vasopressin or a fluorescent oxytocin analog) in the presence of varying concentrations of this compound.
-
Non-specific binding is determined in the presence of an excess of a non-labeled known ligand.
-
After incubation, bound and free radioligand are separated by filtration.
-
Radioactivity of the filters is measured by liquid scintillation counting.
-
Ki values are calculated using the Cheng-Prusoff equation.
-
-
Functional Assays (EC₅₀/IC₅₀ Determination):
-
Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
For agonist activity (EC₅₀), cells are stimulated with increasing concentrations of this compound, and the change in intracellular calcium is measured using a fluorescence plate reader.
-
For antagonist activity (IC₅₀ at V1aR), cells are pre-incubated with increasing concentrations of this compound before stimulation with a known agonist (e.g., arginine vasopressin), and the inhibition of the calcium response is measured.
-
EC₅₀ and IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.
-
In Vivo Behavioral Studies
-
Objective: To assess the in vivo efficacy of this compound in a mouse model of autism spectrum disorder.
-
Animal Model: µ-opioid receptor knockout (Oprm1-/-) mice, which exhibit social deficits.
-
Drug Preparation and Administration:
-
This compound is dissolved in a vehicle solution, such as 1% carboxymethyl cellulose (CMC) in 0.9% NaCl.
-
The compound is administered via intraperitoneal (i.p.) injection at doses of 10 and 20 mg/kg.
-
-
Social Interaction Test:
-
Thirty minutes after this compound or vehicle administration, a test mouse is placed in a novel arena with an unfamiliar mouse of the same sex.
-
The social interaction is recorded for a defined period (e.g., 10 minutes).
-
Behaviors scored by a blinded observer include the number and duration of nose-to-nose sniffs, anogenital sniffs, following, and physical contact.
-
The total time spent in social interaction is calculated and compared between treatment groups.
-
Conclusion
This compound represents a significant milestone in the development of non-peptide oxytocin receptor agonists. Its favorable pharmacological and pharmacokinetic properties, including oral bioavailability and brain penetrance, make it a valuable tool for preclinical research and a promising candidate for further clinical development. The data summarized in this guide highlight its potential to modulate social behavior through the activation of OTR-mediated signaling pathways. Further investigation into its therapeutic efficacy and safety profile is warranted to fully realize its clinical potential for treating social deficits in disorders such as autism.
References
Lit-001: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Lit-001, a novel nonpeptide agonist of the oxytocin receptor. This document provides detailed information on its chemical properties, pharmacological profile, experimental protocols from key studies, and its mechanism of action through established signaling pathways.
Chemical and Physical Properties
This compound is a small molecule compound available as a free base and a trifluoroacetate (TFA) salt. The chemical details are crucial for experimental design, including solubility and dose calculations.
| Identifier | This compound (Free Base) | This compound (Trifluoroacetate Salt) |
| CAS Number | 2245072-20-0[1][2] | 2245072-21-1[3][4][5] |
| Molecular Formula | C₂₈H₃₃N₇O₂S | C₃₀H₃₄F₃N₇O₄S |
| Molecular Weight | 531.68 g/mol | 645.7 g/mol |
Pharmacological Profile
This compound is a potent and selective agonist for the oxytocin receptor (OT-R) with demonstrated efficacy in preclinical models. Its activity at vasopressin receptors has also been characterized, providing a complete picture of its pharmacological specificity.
| Receptor | Species | Assay Type | Value |
| Oxytocin Receptor (OT-R) | Human | Ki | 226 nM |
| Human | EC₅₀ | 25 nM | |
| Vasopressin V1a Receptor (V1a-R) | Human | Ki | 1253 nM |
| Human | IC₅₀ | 5900 nM | |
| Vasopressin V2 Receptor (V2-R) | Human | Ki | 1666 nM |
| Human | EC₅₀ | 41 nM |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the in vivo effects of this compound.
Social Interaction in a Mouse Model of Autism
This protocol outlines the methodology used to assess the efficacy of this compound in a preclinical model of autism spectrum disorder (ASD).
-
Animal Model: µ-opioid receptor knockout mice are used as a model for autism-related social deficits.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at doses ranging from 10-20 mg/kg. The compound is typically dissolved in a vehicle such as 1% carboxymethyl cellulose (CMC) in 0.9% NaCl.
-
Behavioral Assay: The social interaction test is performed to measure the time spent in social activities. This includes behaviors such as sniffing, grooming, climbing, and following.
-
Procedure: Following a 30-minute pre-treatment period with this compound or vehicle, mice are placed in an arena with an unfamiliar mouse, and their social interactions are recorded and quantified for a defined period, typically 10 minutes.
Analgesic Effects in a Rat Model of Inflammatory Pain
This protocol details the experimental procedure to evaluate the anti-hyperalgesic properties of this compound in a model of persistent inflammatory pain.
-
Animal Model: A model of inflammatory pain is induced by a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the paw of rats.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose of 10 mg/kg in a vehicle of 1% CMC in 0.9% NaCl, 24 hours after the CFA injection.
-
Nociceptive Testing: Mechanical and thermal hyperalgesia are assessed at multiple time points following this compound administration.
-
Procedure: To confirm the involvement of the oxytocin receptor, a separate group of animals can be co-administered the OT-R antagonist L-368,899 (1 mg/kg, i.p.) along with this compound.
Signaling Pathways and Mechanism of Action
This compound functions as a non-biased agonist of the oxytocin receptor, activating its primary signaling cascades. The oxytocin receptor is a G-protein coupled receptor (GPCR) that predominantly couples to Gαq and Gαi proteins.
Activation of the OT-R by this compound is expected to initiate the following signaling pathway:
This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various cellular responses.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comprehensive Scientific Review of Lit-001: A Novel Non-Peptide Oxytocin Receptor Agonist
Lit-001 is a pioneering, non-peptide agonist of the oxytocin receptor (OT-R) that has demonstrated significant potential in preclinical research for addressing social and cognitive deficits associated with neurological conditions. First described in the scientific literature in 2018, this small molecule offers improved pharmacokinetic properties over native oxytocin, including the ability to cross the blood-brain barrier, making it a promising candidate for therapeutic development. This technical guide provides a detailed overview of the scientific literature on this compound, including its pharmacological profile, experimental data, and underlying signaling mechanisms.
Pharmacological Profile and Quantitative Data
This compound is a selective agonist for the oxytocin receptor, though it also interacts with vasopressin receptors at higher concentrations. Its primary activity is as an agonist at the OT-R. It also functions as an antagonist at the vasopressin V1A receptor and an agonist at the vasopressin V2 receptor.[1] A summary of its binding affinities (Ki), and functional potencies (EC50/IC50) at these receptors is presented below.
| Receptor | Species | Parameter | Value (nM) | Reference |
| Oxytocin Receptor (OT-R) | Human | Ki | 226 | [1][2][3] |
| Human | EC50 | 25 | [1] | |
| Human | EC50 | 55 | ||
| Mouse | EC50 | 18 | ||
| Vasopressin V1A Receptor | Human | Ki | 1253 | |
| Human | IC50 | 5900 | ||
| Vasopressin V2 Receptor | Human | Ki | 1666 | |
| Human | EC50 | 41 |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 531.68 g/mol | |
| Molecular Formula | C28H33N7O2S | |
| LogD7.4 | 2.0 ± 0.3 | |
| Thermodynamic Water Solubility (PBS, pH 7.4) | 0.53 ± 0.03 mM | |
| Solubility in DMSO | 100 - 250 mg/mL |
Signaling Pathways of this compound
This compound is characterized as an unbiased agonist of the oxytocin receptor, meaning it activates the two primary signaling pathways associated with this G-protein coupled receptor (GPCR). These pathways are the Gq/11 pathway leading to an increase in intracellular calcium, and the Gi pathway which inhibits adenylyl cyclase.
References
Methodological & Application
Application Notes and Protocols for Lit-001 in Murine Models
Compound: Lit-001 Molecular Formula: C28H33N7O2S[1] Molecular Weight: 531.68 g/mol [1] Mechanism of Action: this compound is a selective, nonpeptide agonist of the oxytocin receptor (OT-R)[2][3][4]. It has been demonstrated to readily cross the blood-brain barrier, making it suitable for investigating centrally-mediated processes following peripheral administration.
Description
This compound is a small-molecule oxytocin receptor agonist that was first described in the literature in 2018. It has shown promise in preclinical studies for its ability to reduce social deficits in animal models and may have therapeutic potential for social disorders such as autism in humans. Unlike the endogenous peptide oxytocin, this compound has improved pharmacokinetic properties, including a longer elimination half-life in rodents.
Receptor Binding Affinity and Potency
This compound demonstrates high affinity and selectivity for the oxytocin receptor. In vitro studies have established its binding affinity (Ki) and half-maximal effective concentration (EC50) for both human and mouse receptors. The compound shows significantly lower affinity for vasopressin V1a receptors, indicating its specificity.
| Receptor Profile | Species | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| Oxytocin Receptor | Human | 226 | 25 | 96 | |
| Mouse | - | 18 | 95 | ||
| Vasopressin V1a Receptor | Human | 1253 | - | - | |
| Vasopressin V2 Receptor | Human | 1666 | 41 | - |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethyl cellulose (CMC)
-
0.9% Sodium Chloride (NaCl) solution (sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a 250 mg/mL concentration, dissolve the appropriate amount of this compound powder in DMSO. Sonication may be required to fully dissolve the compound.
-
Vehicle Preparation: Prepare a 1% carboxymethyl cellulose (CMC) solution in 0.9% NaCl.
-
Final Formulation: For administration, this compound is typically dissolved in a vehicle of 1% carboxymethyl cellulose (CMC) in 0.9% NaCl. To achieve the desired final concentration, the DMSO stock solution should be diluted with the CMC/NaCl vehicle. The final concentration of DMSO in the administered solution should be kept to a minimum (typically ≤5%) to avoid vehicle-induced effects.
-
Administration: Administer the prepared this compound solution to mice via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).
Evaluation of Social Interaction in a Mouse Model of Autism
This protocol is based on studies using the µ-opioid receptor knockout (Oprm1-/-) mouse model of autism to assess the efficacy of this compound in reversing social deficits.
Animal Model:
-
Oprm1-/- mice on a C57BL/6J background are used as the experimental model.
-
Wild-type littermates serve as controls.
Experimental Design:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 10-20 mg/kg, i.p.) or vehicle to the mice.
-
Behavioral Testing: 30 minutes post-injection, perform the social interaction test. The test typically involves a three-chambered apparatus.
-
Habituation Phase: Place the test mouse in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Phase: Place a novel mouse (Stranger 1) in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber. Allow the test mouse to explore all three chambers for 10 minutes. Record the time spent in each chamber and the time spent interacting with the caged mouse versus the empty cage.
-
Social Novelty Phase: Place a new novel mouse (Stranger 2) in the previously empty cage. Stranger 1 remains in its cage. Allow the test mouse to explore for another 10 minutes. Record the time spent interacting with the familiar mouse (Stranger 1) versus the novel mouse (Stranger 2).
-
Data Analysis:
-
Analyze the time spent in each chamber and the time spent interacting with the mice.
-
Sociability is determined by a greater amount of time spent with Stranger 1 compared to the empty cage.
-
Preference for social novelty is indicated by more time spent with Stranger 2 than with Stranger 1.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of this compound treatment with the vehicle control group.
Assessment of Pro-Cognitive Effects in a Rat Model of Schizophrenia
This protocol is adapted from studies investigating the pro-cognitive effects of this compound in a neurodevelopmental model of schizophrenia in rats.
Animal Model:
-
A neurodevelopmental model of schizophrenia is induced by administering methylazoxymethanol acetate (MAM) to pregnant rats on gestational day 17. The offspring of these rats will exhibit schizophrenia-like symptoms in adulthood.
Experimental Design:
-
Drug Administration: Acutely administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle to adult MAM-exposed and control rats.
-
Novel Object Recognition (NOR) Test:
-
Familiarization Phase: Place the rat in an open field arena containing two identical objects and allow it to explore for a set period (e.g., 5 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 3 minutes).
-
-
Data Analysis:
-
Record the time spent exploring each object in both phases.
-
Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]).
-
A positive discrimination index indicates that the animal recognizes the novel object.
-
Use statistical analysis to compare the performance of this compound treated rats with vehicle-treated controls.
-
Quantitative Data Summary
| Study Type | Animal Model | Doses Administered (mg/kg, i.p.) | Key Findings | Reference |
| Social Interaction | Mouse (Oprm1-/-) | 10, 20 | This compound rescued deficits in social interaction. | |
| Pro-cognitive Effects | Rat (MAM) | 1, 3, 10 | This compound reversed deficits in social behavior, ultrasonic communication, and novel object recognition performance. | |
| Anti-inflammatory Pain | Rat | - | This compound demonstrated anti-hyperalgesic effects in a model of inflammatory pain. |
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the oxytocin receptor.
Experimental Workflow for Social Interaction Study
Caption: Workflow for the social interaction experiment in mice.
References
Application Notes and Protocols for Lit-001 in Social Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Lit-001, a selective, non-peptide oxytocin receptor (OTR) agonist, in preclinical social behavior research. The following sections detail the pharmacology of this compound, recommended dosages, and step-by-step protocols for conducting social behavior experiments in rodent models.
Introduction to this compound
This compound is a small molecule agonist of the oxytocin receptor with improved pharmacokinetic properties compared to native oxytocin, including blood-brain barrier permeability and a longer half-life in rodents.[1] It has demonstrated efficacy in rescuing social deficits in animal models of autism spectrum disorder (ASD) and schizophrenia, making it a valuable tool for investigating the role of the oxytocinergic system in social behavior and for the development of novel therapeutics.[1][2][3]
Pharmacology and Dosing Recommendations
This compound acts as a full agonist at the human and mouse oxytocin receptors.[4] It exhibits high selectivity for the oxytocin receptor over the vasopressin V1a receptor.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and effective concentrations of this compound, as well as the recommended in vivo dosages for social behavior studies in mice and rats.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | Oxytocin Receptor | 226 nM | |
| EC50 | Human | Oxytocin Receptor | 25 nM | |
| EC50 | Mouse | Oxytocin Receptor | 18 nM | |
| Ki | Human | Vasopressin V1a Receptor | 1253 nM | |
| IC50 | Human | Vasopressin V1a Receptor | 5900 nM |
Table 2: Recommended In Vivo Dosages of this compound for Social Behavior Studies
| Animal Model | Species | Dosages | Administration Route | Key Findings | Reference |
| μ-opioid receptor knockout (autism model) | Mouse | 10, 20 mg/kg | Intraperitoneal (i.p.) | Rescued social interaction deficits. | |
| Methylazoxymethanol acetate (MAM) model (schizophrenia model) | Rat | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Increased social interaction time. |
Experimental Protocols
Preparation of this compound Solution
This protocol describes the preparation of this compound for intraperitoneal administration in rodents.
Materials:
-
This compound powder
-
Carboxymethyl cellulose (CMC)
-
0.9% Sodium Chloride (NaCl) solution (sterile saline)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 1% (w/v) solution of carboxymethyl cellulose (CMC) in sterile 0.9% NaCl. For example, to prepare 10 mL of vehicle, dissolve 100 mg of CMC in 10 mL of sterile saline.
-
Vortex the solution until the CMC is fully dissolved. Gentle heating or sonication can aid in dissolution.
-
Weigh the required amount of this compound powder to achieve the desired final concentration for injection.
-
Suspend the this compound powder in the 1% CMC vehicle.
-
Vortex the suspension thoroughly to ensure homogeneity. The final solution should be administered at a volume of 2-10 mL/kg body weight.
Mouse Social Behavior Assessment: Three-Chamber Social Interaction Test
This test assesses general sociability and preference for social novelty in mice.
Apparatus:
-
A three-chambered box, typically made of clear polycarbonate. A common dimension is 60 cm (L) x 40 cm (W) x 22 cm (H), with two dividing walls that have openings to allow free access between chambers.
-
Two identical wire cages or clear cylinders for holding stranger mice.
Procedure:
Phase 1: Habituation (10 minutes)
-
Place the test mouse in the center chamber of the three-chambered apparatus.
-
Allow the mouse to freely explore all three empty chambers for 10 minutes. This serves to acclimate the mouse to the new environment.
Phase 2: Sociability Test (10 minutes)
-
After habituation, confine the test mouse to the center chamber.
-
Place an unfamiliar "stranger 1" mouse inside one of the wire cages in a side chamber.
-
Place an empty wire cage in the opposite side chamber.
-
Remove the dividing walls and allow the test mouse to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage. Sociability is determined by a greater amount of time spent with the stranger mouse compared to the empty cage.
Phase 3: Social Novelty Test (10 minutes)
-
Following the sociability test, return the test mouse to the center chamber.
-
Keep the "stranger 1" mouse (now familiar) in its cage.
-
Place a new, unfamiliar "stranger 2" mouse in the previously empty wire cage.
-
Allow the test mouse to explore all three chambers for 10 minutes.
-
Record the time spent sniffing each of the two stranger mice. A preference for social novelty is indicated by more time spent with the novel "stranger 2" mouse.
Rat Social Behavior Assessment: Social Interaction Test
This test evaluates the social behavior of rats in a novel environment.
Apparatus:
-
An open-field arena, typically 50 cm x 50 cm, with walls high enough to prevent escape.
Procedure:
-
House the subject rats individually for at least 5 days prior to testing to increase their motivation for social interaction.
-
On the day of the test, transfer two unfamiliar rats of the same treatment group into the open-field arena.
-
Allow the rats to freely interact for a period of 15 minutes.
-
Record the session using a video camera.
-
Analyze the video recordings to score various social and non-social behaviors. Social behaviors can include sniffing, following, grooming, and pinning. Non-social behaviors include rearing, self-grooming, and exploration of the arena.
-
The primary measure is the total time spent in social interaction.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the oxytocin receptor.
Experimental Workflow for this compound Social Behavior Studies
Caption: General experimental workflow for this compound studies.
References
Preparing Lit-001 for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Lit-001, a non-peptide oxytocin receptor (OT-R) agonist, for in vivo research applications. This compound has shown promise in preclinical models for social disorders, making standardized and effective formulation crucial for reproducible and reliable study outcomes. These guidelines cover the physicochemical properties of this compound, recommended vehicle formulations for intraperitoneal and oral administration, step-by-step preparation protocols, and administration procedures in mice. Additionally, this document outlines the key signaling pathways activated by this compound to provide a deeper biological context for its mechanism of action.
Introduction to this compound
This compound is a small molecule, non-peptide agonist of the oxytocin receptor with improved pharmacokinetic properties compared to native oxytocin, including blood-brain barrier permeability.[1] Its ability to be administered peripherally to elicit central effects makes it a valuable tool for investigating the role of the oxytocinergic system in various physiological and pathological processes.[1] Given its hydrophobic nature, appropriate formulation is critical to ensure its bioavailability and efficacy in in vivo models.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. Understanding these properties is essential for selecting the appropriate formulation strategy.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₃₃N₇O₂S | [1] |
| Molecular Weight | 531.68 g/mol | [1] |
| Predicted logP | 1.95 - 2.8 | [1] |
| Solubility in PBS (pH 7.4) | 0.53 ± 0.03 mM (0.34 mg/mL) | |
| Solubility in DMSO | 100 mg/mL (154.87 mM) | |
| Human Oxytocin Receptor (OT-R) EC₅₀ | 25 nM | |
| Human Oxytocin Receptor (OT-R) Kᵢ | 226 nM | |
| In Vivo Dosing (mice, i.p.) | 1 - 20 mg/kg |
Recommended Formulations for In Vivo Studies
Due to its hydrophobic nature, this compound requires a suitable vehicle for administration to ensure a uniform suspension and appropriate bioavailability. Below are recommended formulations for intraperitoneal and oral routes.
Intraperitoneal (i.p.) Administration: Carboxymethyl Cellulose (CMC)-Based Suspension
A widely used and reported vehicle for this compound is a suspension in 1% carboxymethyl cellulose (CMC) in isotonic saline.
Components:
-
This compound powder
-
Sodium Carboxymethyl Cellulose (CMC), low viscosity
-
0.9% Sodium Chloride (NaCl) solution, sterile
-
Sterile water for injection
Oral Administration: Tween 80 and PEG400-Based Vehicle
For oral administration, a vehicle containing surfactants and co-solvents can improve the solubility and absorption of hydrophobic compounds. A combination of Tween 80 and Polyethylene Glycol 400 (PEG400) is a common and effective choice.
Components:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Polyethylene Glycol 400 (PEG400)
-
Sterile water
Experimental Protocols
Protocol for Preparation of 1% CMC in 0.9% Saline Vehicle
This protocol describes the preparation of 100 mL of the vehicle.
Materials:
-
Sodium Carboxymethyl Cellulose (CMC): 1 g
-
Sodium Chloride (NaCl): 0.9 g
-
Sterile, purified water: 100 mL
-
Sterile magnetic stir bar and stir plate
-
Sterile 100 mL graduated cylinder
-
Sterile 250 mL beaker or flask
-
Autoclave
Procedure:
-
Prepare 0.9% Saline: Dissolve 0.9 g of NaCl in 100 mL of sterile, purified water. Stir until fully dissolved. Sterilize by autoclaving.
-
Heat the Saline: Gently heat approximately 50 mL of the sterile 0.9% saline to about 60°C. This will aid in the dispersion of the CMC powder.
-
Disperse CMC: Place the heated saline on a magnetic stir plate with a stir bar. While stirring, slowly and evenly sprinkle the 1 g of CMC powder into the vortex to prevent clumping.
-
Hydration: Continue stirring the solution while allowing it to cool to room temperature. This may take several hours. For complete hydration and to ensure a homogenous solution, it is recommended to stir for at least 4 hours or overnight at a low speed.
-
Final Volume Adjustment: Once the CMC is fully dissolved and the solution is clear and viscous, transfer it to a 100 mL sterile graduated cylinder and add sterile 0.9% saline to reach the final volume of 100 mL.
-
Storage: Store the vehicle in a sterile, sealed container at 4°C. It is recommended to use the prepared vehicle within one week.
Protocol for Preparation of this compound Suspension for Intraperitoneal Injection
This protocol is for preparing a 1 mg/mL suspension of this compound.
Materials:
-
This compound powder
-
Prepared 1% CMC in 0.9% Saline vehicle
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For example, for 10 mL of a 1 mg/mL suspension, weigh 10 mg of this compound.
-
Initial Wetting: Place the weighed this compound powder in a sterile vial. Add a small volume of the CMC vehicle (e.g., 200-300 µL) to create a paste. This helps in preventing powder clumping.
-
Suspension: Gradually add the remaining volume of the CMC vehicle to the vial while continuously vortexing.
-
Homogenization: For a uniform suspension, sonicate the vial in a bath sonicator for 5-10 minutes.
-
Final Suspension: After sonication, vortex the suspension again before administration to ensure homogeneity.
-
Storage and Stability: It is recommended to prepare this suspension fresh on the day of the experiment. If short-term storage is necessary, keep it at 4°C and protect it from light. Before each use, ensure the suspension is thoroughly re-suspended by vortexing.
Protocol for Preparation of this compound Solution for Oral Gavage
This protocol describes the preparation of a solution using a Tween 80 and PEG400 vehicle.
Materials:
-
This compound powder
-
Tween 80
-
PEG400
-
Sterile water
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Prepare the Vehicle: A common vehicle composition is 10% Tween 80 and 40% PEG400 in sterile water. To prepare 10 mL of this vehicle, mix 1 mL of Tween 80 and 4 mL of PEG400, then add sterile water to a final volume of 10 mL. Mix thoroughly.
-
Dissolve this compound: Weigh the required amount of this compound and place it in a sterile tube. Add the prepared vehicle and vortex until the compound is completely dissolved. Sonication can be used to expedite dissolution.
-
Storage: This solution should ideally be prepared fresh. If storage is required, it should be kept at 4°C and protected from light. Visually inspect for any precipitation before use.
Protocol for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound suspension
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the mouse to determine the correct volume of the this compound suspension to inject based on the desired mg/kg dose.
-
Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail. The mouse should be positioned with its head tilted slightly downwards.
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Wipe the injection site with a 70% ethanol wipe. Insert the needle at a 15-20 degree angle. Gently pull back on the plunger to ensure no fluid or blood is aspirated. Slowly inject the suspension.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Protocol for Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe
-
Appropriately sized, flexible oral gavage needle with a ball tip
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the mouse to determine the correct volume of the this compound solution.
-
Animal Restraint: Restrain the mouse securely, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle; the mouse should swallow it.
-
Administration: Once the needle is in the correct position, slowly administer the solution.
-
Withdrawal and Monitoring: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
Visualization of Signaling Pathways and Workflows
This compound Preparation and Administration Workflow
Caption: Workflow for the preparation and in vivo administration of this compound.
Oxytocin Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Oxytocin Receptor activated by this compound.
Conclusion
The successful in vivo application of this compound is highly dependent on its proper formulation and administration. The protocols outlined in this document provide a standardized approach for preparing and administering this compound for both intraperitoneal and oral routes. By following these detailed guidelines, researchers can enhance the reproducibility and reliability of their preclinical studies, ultimately contributing to a better understanding of the therapeutic potential of targeting the oxytocinergic system. It is always recommended to perform pilot studies to determine the optimal formulation and dosage for a specific animal model and experimental paradigm.
References
Application Notes and Protocols: Lit-001 Solubility and Solvent Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lit-001 is a pioneering nonpeptide, small-molecule agonist for the oxytocin receptor (OT-R) with high selectivity over the vasopressin V1A receptor.[1] First described in 2018, it represents a significant advancement in the development of therapeutics for social disorders like autism, offering improved pharmacokinetic properties and blood-brain barrier permeability compared to peptide-based agonists like oxytocin itself.[1][2] this compound acts as an unbiased agonist on the two primary signaling pathways of the oxytocin receptor.[3][4] This document provides detailed information on the solubility of this compound and standardized protocols for the preparation of stock solutions and various formulations for in vitro and in vivo applications.
Quantitative Solubility Data
The solubility of this compound has been determined in a variety of common solvents for both laboratory and preclinical research. The data is summarized in the table below for easy reference. It is critical to use fresh, anhydrous solvents, particularly DMSO, as its hygroscopic nature can significantly impact solubility.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| For In Vitro Studies | |||
| Dimethyl Sulfoxide (DMSO) | 100 - 250 | 154.87 - 387.18 | Ultrasonic treatment is recommended to aid dissolution. |
| Ethanol | 100 | 154.87 | |
| Water | Insoluble | - | |
| For In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.17 - 5 | ≥ 3.36 - 7.74 | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.17 | ≥ 3.36 | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.17 | ≥ 3.36 | Results in a clear solution. |
| 1% Carboxymethyl Cellulose (CMC) in 0.9% NaCl | - | - | Used for in vivo administration. |
| Carboxymethyl Cellulose Sodium (CMC-Na) in Water | ≥ 5 | ≥ 7.74 | For preparing a homogeneous suspension for oral administration. |
Note: Molar concentrations are calculated based on the molecular weight of this compound trifluoroacetate salt (645.70 g/mol ) or the free base (531.68 g/mol ) as reported by different vendors. Please refer to the Certificate of Analysis for the specific batch.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO, suitable for long-term storage and dilution for various experimental needs.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
If precipitation or incomplete dissolution is observed, place the tube in an ultrasonic water bath for 10-15 minutes.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
Protocol 2: Preparation of Formulations for In Vivo Administration
The following protocols detail the preparation of common vehicle formulations for delivering this compound in animal studies. The methods involve the sequential addition of solvents.
A. Formulation with PEG300 and Tween-80 This formulation is suitable for intraperitoneal (i.p.) injection and results in a clear solution with a solubility of at least 2.17 mg/mL.
Materials:
-
This compound DMSO stock solution (e.g., 21.7 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL final volume):
-
Prepare a fresh DMSO stock solution of this compound (e.g., 21.7 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and vortex until clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
B. Formulation with SBE-β-CD This formulation uses sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent.
Materials:
-
This compound DMSO stock solution (e.g., 21.7 mg/mL)
-
20% (w/v) SBE-β-CD in sterile saline
-
Sterile tubes
Procedure (for 1 mL final volume):
-
Prepare a fresh DMSO stock solution of this compound (e.g., 21.7 mg/mL).
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly by vortexing until a clear solution is achieved. The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
Visualizations: Pathways and Workflows
References
Application Notes and Protocols for Lit-001 in Autism Spectrum Disorder Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lit-001 is a novel, non-peptide, small molecule agonist of the oxytocin receptor (OTR).[1][2][3][4] Due to its improved pharmacokinetic properties, such as blood-brain barrier permeability and a longer half-life compared to native oxytocin, this compound represents a promising therapeutic candidate for central nervous system disorders, including Autism Spectrum Disorder (ASD).[5] Oxytocin is a neuropeptide crucial for regulating social behaviors, and its signaling pathway is a key target for ASD research. This compound has been shown to rescue social interaction deficits in preclinical animal models relevant to ASD.
Mechanism of Action
This compound is a potent and selective agonist for the oxytocin receptor. The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways upon activation:
-
Gq/11 Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is crucial for many of the physiological effects of oxytocin.
-
Gs Pathway: The oxytocin receptor can also couple to Gs proteins, activating adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels, another important second messenger.
This compound is described as a non-biased agonist, suggesting it activates both of these primary signaling pathways.
Oxytocin Receptor Signaling Pathway
Caption: Canonical signaling pathways of the Oxytocin Receptor activated by this compound.
Preclinical Data in ASD Models
This compound has been evaluated in the µ-opioid receptor knockout (Oprm1-/-) mouse, a genetic model that displays deficits in social behavior relevant to ASD. Additionally, its pro-social effects have been tested in a neurodevelopmental rat model of schizophrenia (MAM model), which also exhibits social deficits.
Summary of In Vivo Efficacy
| Animal Model | Core Deficit | Compound | Dose (Route) | Key Outcome | Reference |
| Oprm1-/- Mouse | Deficient Social Interaction | This compound | 10 mg/kg (i.p.) | Rescued social interaction deficits. The lower effective dose was noted as the most efficient. | Frantz et al., 2018 |
| Oprm1-/- Mouse | Deficient Social Interaction | This compound | 20 mg/kg (i.p.) | Rescued social interaction deficits. | Frantz et al., 2018 |
| MAM Rat Model | Reduced Social Behavior | This compound | 1 mg/kg (i.p.) | Increased total time spent in social interaction in MAM-exposed male rats. | Piotrowska et al., 2023 |
| MAM Rat Model | Reduced Social Behavior | This compound | 3 & 10 mg/kg (i.p.) | No significant effect on total social interaction time in MAM-exposed male rats. | Piotrowska et al., 2023 |
Note: Specific quantitative data (e.g., mean interaction times, p-values) from the primary study by Frantz et al. (2018) were not available in the publicly accessible literature reviewed.
Experimental Protocols
The following is a detailed, representative protocol for a direct social interaction test, a common assay for assessing social deficits in mouse models of ASD.
Protocol: Direct Social Interaction Test
Objective: To assess social investigatory behavior of a test mouse towards an unfamiliar conspecific.
Materials:
-
Test compound: this compound
-
Vehicle: 1% Carboxymethyl cellulose (CMC) in 0.9% NaCl
-
Test subjects: Adult Oprm1-/- mice and wild-type littermates
-
Stimulus animals: Unfamiliar, age- and sex-matched wild-type mice
-
Test arena: A clean, novel cage or open-field box (e.g., 40 cm x 40 cm x 30 cm), evenly illuminated.
-
Video recording and analysis software (e.g., Any-maze®, Noldus Observer XT®)
Experimental Workflow
Caption: General experimental workflow for assessing this compound in a social interaction test.
Procedure:
-
Animal and Drug Preparation:
-
Transfer mice to the testing room at least 1 hour before the experiment to allow for acclimatization.
-
Prepare a solution of this compound in the vehicle (1% CMC in 0.9% NaCl). Ensure the solution is homogenous.
-
Administer this compound or vehicle to the test mice via intraperitoneal (i.p.) injection 30 minutes prior to the behavioral test.
-
-
Habituation:
-
Gently place the test mouse into the center of the testing arena.
-
Allow the mouse to freely explore the empty arena for a 10-minute habituation period.
-
-
Social Interaction Test:
-
After habituation, introduce an unfamiliar, age- and sex-matched wild-type stimulus mouse into the arena.
-
Record the behavior of the pair for a 10-minute test session.
-
-
Data Analysis:
-
Using video analysis software, a trained observer blind to the treatment conditions should score the duration and frequency of specific social behaviors.
-
Key parameters to score include:
-
Nose-to-nose sniffing
-
Anogenital sniffing
-
Following
-
Allogrooming
-
Time spent in close physical proximity
-
-
Calculate the total time spent in social interaction by summing the durations of these individual behaviors.
-
Compare the results between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Clinical Development Status
As of late 2025, there are no registered clinical trials for this compound for the treatment of Autism Spectrum Disorder listed on major clinical trial registries. The compound is considered to be in the preclinical stage of development.
Conclusion
This compound is a valuable research tool for investigating the role of the oxytocin system in social behavior. Its efficacy in the Oprm1-/- mouse model suggests its potential as a therapeutic agent for core social deficits in ASD. The provided protocols offer a framework for researchers to further evaluate this compound and similar compounds in relevant preclinical models.
References
- 1. 3-Chamber Sociability Test Step-by-Step Protocol [anilocus.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. [PDF] A standardized social preference protocol for measuring social deficits in mouse models of autism | Semantic Scholar [semanticscholar.org]
Lit-001: Application Notes and Protocols for Schizophrenia Research Models
Introduction
Lit-001 is a novel, non-peptide, selective oxytocin receptor (OTR) agonist that has demonstrated potential in preclinical models for addressing social and cognitive deficits associated with schizophrenia.[1][2] As a small molecule, this compound offers improved pharmacokinetic properties, including blood-brain barrier permeability, compared to the endogenous neuropeptide oxytocin.[3] These characteristics make it a valuable research tool for investigating the role of the oxytocinergic system in the pathophysiology of schizophrenia and for the development of novel therapeutics.
These application notes provide an overview of this compound's pharmacological profile and detailed protocols for its use in a widely recognized neurodevelopmental model of schizophrenia.
Pharmacological Profile of this compound
This compound acts as an agonist at the oxytocin receptor and displays a mixed agonist/antagonist profile at vasopressin receptors.[3] Its selectivity for the oxytocin receptor over the vasopressin V1A receptor is a key feature.[3]
Receptor Binding and Functional Activity
| Receptor | Species | Parameter | Value | Reference |
| Oxytocin Receptor | Human | Ki | 226 nM | |
| Oxytocin Receptor | Human | EC50 | 25 nM | |
| Oxytocin Receptor | Mouse | EC50 | 18 nM | |
| Vasopressin V1A Receptor | Human | Ki | 1253 nM | |
| Vasopressin V1A Receptor | Human | IC50 | 5900 nM | |
| Vasopressin V2 Receptor | Human | Ki | 1666 nM | |
| Vasopressin V2 Receptor | Human | EC50 | 41 nM |
Preclinical Efficacy in a Schizophrenia Model
Research by Piotrowska and colleagues has demonstrated the pro-social and pro-cognitive effects of this compound in the methylazoxymethanol acetate (MAM) neurodevelopmental model of schizophrenia in rats.
Effects on Social and Cognitive Deficits
| Experimental Model | Treatment | Dose (mg/kg) | Outcome | Reference |
| MAM-treated rats | This compound (acute) | 1, 3, 10 | Increased total social interaction time in males. | |
| MAM-treated rats | This compound (acute) | 1, 3, 10 | Increased number of 'positive' 50 kHz ultrasonic calls in males. | |
| MAM-treated rats | This compound (acute) | 1, 3, 10 | Ameliorated deficits in object discrimination in both sexes. | |
| MAM-treated rats | This compound (sub-chronic) | 1 | Reversed cognitive deficits in the Novel Object Recognition Task. |
Experimental Protocols
Neurodevelopmental Model of Schizophrenia (MAM Model)
This protocol describes the induction of schizophrenia-like symptoms in rats using the mitotic inhibitor methylazoxymethanol acetate (MAM), as referenced in studies on this compound.
Materials:
-
Pregnant rat dams (gestational day 17)
-
Methylazoxymethanol acetate (MAM)
-
Vehicle (e.g., sterile saline)
-
Standard animal housing and care facilities
Procedure:
-
On gestational day 17, administer a single intraperitoneal (i.p.) injection of MAM (22 mg/kg) to pregnant rat dams.
-
Control animals should receive an equivalent volume of the vehicle.
-
Allow the dams to give birth and wean their offspring under standard laboratory conditions.
-
The offspring will exhibit behavioral and cognitive deficits in adulthood that are relevant to schizophrenia.
Assessment of Social Behavior
This protocol outlines the social interaction test used to evaluate the pro-social effects of this compound in the MAM model.
Materials:
-
Adult MAM-treated and control rats
-
This compound
-
Vehicle
-
A clean, novel testing arena
-
Ultrasonic vocalization recording equipment
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle to the experimental animals.
-
After a predetermined pre-treatment time, place two unfamiliar rats of the same treatment group and sex into the testing arena.
-
Record the social interaction for a defined period (e.g., 10 minutes).
-
Analyze the duration of social behaviors (e.g., sniffing, grooming, following).
-
Simultaneously record ultrasonic vocalizations and analyze the number and type of calls (e.g., 50 kHz calls, which are associated with positive affective states in rats).
Assessment of Cognitive Function (Novel Object Recognition Task - NORT)
This protocol details the NORT, a method to assess learning and memory, which has been used to demonstrate the pro-cognitive effects of this compound.
Materials:
-
Adult MAM-treated and control rats
-
This compound
-
Vehicle
-
A testing arena
-
Two identical objects (familiar objects)
-
One novel object
Procedure:
-
Habituation: Allow each rat to explore the empty testing arena for a set period on consecutive days leading up to the test.
-
Acquisition Phase:
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.
-
After the pre-treatment time, place two identical objects in the arena.
-
Allow the rat to explore the objects for a defined period (e.g., 5 minutes).
-
-
Retention Phase:
-
After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
Calculate the discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.
-
Visualizations
Signaling Pathway of this compound at the Oxytocin Receptor
Caption: Signaling cascade initiated by this compound binding to the oxytocin receptor.
Experimental Workflow for Preclinical Testing of this compound
Caption: Workflow for evaluating this compound in the MAM model of schizophrenia.
Logical Framework for this compound's Therapeutic Potential
Caption: Rationale for this compound's potential to treat schizophrenia symptoms.
References
Application Notes and Protocols: Lit-001 in the Novel Object Recognition (NOR) Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lit-001 is a novel, non-peptide, selective oxytocin receptor (OT-R) agonist that has demonstrated the ability to cross the blood-brain barrier.[1][2][3] Unlike the endogenous peptide oxytocin, this compound has improved pharmacokinetic properties, making it a promising therapeutic candidate for neurological and psychiatric disorders characterized by social and cognitive deficits.[2] Research has shown that this compound exhibits pro-cognitive effects, notably in animal models of schizophrenia.[4] This document provides detailed application notes and a comprehensive protocol for evaluating the pro-cognitive effects of this compound using the Novel Object Recognition (NOR) test, a widely used behavioral assay for assessing learning and memory in rodents.
The NOR test leverages the innate tendency of rodents to explore novel items in their environment. If an animal remembers a previously encountered ("familiar") object, it will dedicate more exploration time to a new ("novel") object during the testing phase. This preference for novelty serves as an index of recognition memory. Studies have utilized the NOR test to demonstrate the efficacy of this compound in ameliorating cognitive deficits in a neurodevelopmental rat model of schizophrenia.
Mechanism of Action: Oxytocin Receptor Agonism
This compound functions as a selective agonist for the oxytocin receptor. Oxytocin is a neuropeptide implicated in various social behaviors and the modulation of cognitive processes. By activating oxytocin receptors in the brain, this compound is thought to modulate synaptic plasticity and neurotransmission in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. This activation is the basis for its observed pro-cognitive effects.
Figure 1: Simplified signaling pathway of this compound.
Experimental Data Summary
The following tables summarize the experimental design and key findings from preclinical studies evaluating this compound in the Novel Object Recognition test.
Table 1: this compound Efficacy in a Neurodevelopmental Model of Schizophrenia
| Animal Model | Treatment Groups | Doses Administered | Key Outcome in NOR Test | Reference |
| Methylazoxymethanol acetate (MAM) treated rats | Vehicle Control | N/A | Exhibited deficits in object discrimination | |
| This compound | 1, 3, and 10 mg/kg (acute) | Ameliorated MAM-induced deficits in object discrimination in both sexes | ||
| This compound | 1 mg/kg (sub-chronic) | Reversed cognitive deficits |
Data is based on published findings indicating a reversal of deficits; specific discrimination index values were not available in the cited abstracts.
Detailed Protocol: Novel Object Recognition (NOR) Test
This protocol is synthesized from established methodologies to provide a comprehensive guide for assessing the effects of compounds like this compound on recognition memory.
Materials and Apparatus
-
Test Arena: A square or circular open-field arena (e.g., 70 cm x 70 cm x 45 cm) made of a non-porous material (e.g., PVC or plexiglass) for easy cleaning. The color should contrast with the animals being tested (e.g., white or grey arena for dark-colored mice).
-
Objects: Two sets of identical objects. Objects should be heavy enough that the animal cannot displace them, have distinct features (shape, color, texture), and be made of a non-porous material. They should not have any innate rewarding or aversive properties. Example: glass pyramids, metal cubes, plastic toy blocks (Lego towers).
-
Video Recording: A camera mounted above the arena to record all sessions for later scoring.
-
Cleaning Solution: 70% ethanol or a similar disinfectant to clean the arena and objects between trials to eliminate olfactory cues.
-
Testing Room: A dedicated, quiet room with consistent, dim lighting. Visual cues can be placed on the walls to aid spatial navigation.
Experimental Workflow
The NOR test is typically conducted over 2-3 consecutive days, involving three distinct phases: Habituation, Training (T1), and Testing (T2).
Figure 2: Experimental workflow for the Novel Object Recognition test.
Step-by-Step Procedure
Phase 1: Habituation (Day 1)
-
Acclimate the animals to the testing room for at least 30-60 minutes before the session begins.
-
Gently place one animal into the center of the empty test arena.
-
Allow the animal to freely explore the arena for 5-10 minutes. This reduces anxiety and familiarizes the animal with the environment.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol and allow it to dry completely before introducing the next animal.
Phase 2: Training / Familiarization (T1) (Day 2)
-
Administer this compound or vehicle control at the appropriate time before the T1 session, according to your study design (e.g., 30-60 minutes prior).
-
Place two identical objects (A1 and A2) in opposite quadrants of the arena. The position should be counterbalanced across animals.
-
Gently place the animal into the arena, facing away from the objects.
-
Allow the animal to explore the objects for 5-10 minutes. The session is recorded for scoring.
-
The minimum criterion for exploration (e.g., a total of 20 seconds exploring both objects) must be met. If not, the animal may need to be excluded from the analysis.
-
Return the animal to its home cage. Clean the arena and objects thoroughly.
Phase 3: Testing (T2) (Day 2)
-
After a defined inter-trial interval (ITI), which can range from 1 hour to 24 hours depending on the memory phase being tested, prepare the arena for the test phase.
-
Replace one of the familiar objects with a new, novel object (B). The arena will now contain one familiar object (A) and one novel object (B).
-
The location of the novel object should be counterbalanced across experimental groups.
-
Place the animal back into the arena and allow it to explore for 5-10 minutes.
-
Record the session for scoring.
-
Return the animal to its home cage and clean the apparatus.
Data Analysis and Interpretation
-
Scoring: Using the video recordings, a trained observer (blinded to the treatment groups) should manually score the time the animal spends exploring each object. Exploration is typically defined as the animal's nose being directed at the object within a 2 cm proximity or physically touching the object (excluding leaning on it for support).
-
Calculations:
-
Total Exploration Time: Sum of time spent exploring the familiar (T_fam) and novel (T_nov) objects in the T2 phase. This is used to screen for differences in overall activity.
-
Discrimination Index (DI): This is the primary measure of recognition memory. It is calculated as:
DI = (T_nov - T_fam) / (T_nov + T_fam)
-
-
Interpretation:
-
A DI score significantly above zero indicates that the animal spent more time with the novel object, reflecting successful recognition memory.
-
A DI score at or near zero suggests a failure to discriminate between the objects, indicating a memory deficit.
-
In the context of this compound studies, an effective dose would be expected to increase the DI in memory-impaired animals compared to vehicle-treated, impaired animals.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., one-sample t-test to compare DI to zero, or ANOVA followed by post-hoc tests to compare between treatment groups) to determine significance.
References
- 1. This compound, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pro-social and pro-cognitive effects of this compound, a novel oxytocin receptor agonist in a neurodevelopmental model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Lit-001 in Neurodevelopmental Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lit-001 is a novel, small-molecule, nonpeptide, and selective agonist for the oxytocin receptor (OT-R).[1][2][3] Developed to overcome the pharmacokinetic limitations of native oxytocin, this compound exhibits advantageous properties such as blood-brain barrier permeability and a longer half-life in rodents.[3] These characteristics make it a valuable tool for investigating the role of the oxytocinergic system in the central nervous system and a promising therapeutic candidate for social and cognitive deficits associated with neurodevelopmental disorders.[3] Research has demonstrated its pro-social and pro-cognitive effects in animal models of schizophrenia and autism spectrum disorder (ASD), highlighting its potential for therapeutic intervention.
Mechanism of Action
This compound functions as a selective agonist at the oxytocin receptor. The binding of this compound to the OT-R, a G-protein coupled receptor, is believed to activate downstream signaling cascades similar to those initiated by endogenous oxytocin. These pathways are crucial for modulating social behaviors, cognitive processes, and emotional regulation. This compound shows greater selectivity for the oxytocin receptor over the vasopressin V1A receptor, which is critical for minimizing off-target effects. It does, however, show agonist activity at the vasopressin V2 receptor, which may impact fluid homeostasis but is not expected to influence its central behavioral effects as V2 receptors are not highly expressed in the brain.
Quantitative Data Summary
Pharmacological Profile of this compound
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | 226 nM | Human | Affinity for the oxytocin receptor. |
| Functional Potency (EC50) | 25 nM / 55 nM | Human | Half-maximal effective concentration for oxytocin receptor activation. |
| Receptor Selectivity | Higher for OT-R vs. V1a-R | - | Shows antagonism of the V1A receptor only at high concentrations. |
| V2 Receptor Activity | Agonist | - | Activity occurs at concentrations similar to those for the oxytocin receptor. |
Preclinical Efficacy in a Neurodevelopmental Model of Schizophrenia
| Animal Model | Treatment & Doses | Key Findings |
| MAM-Exposed Rat Model (Methylazoxymethanol acetate administered on gestational day 17) | This compound (Acute) 1, 3, and 10 mg/kg, intraperitoneal (i.p.) | Social Interaction: Partially reversed deficits; 1 mg/kg significantly increased social interaction time in MAM-treated males.Ultrasonic Vocalizations: Increased the number of 'positive' 50 kHz calls in male rats.Cognition: Ameliorated deficits in the Novel Object Recognition Test in both sexes. |
Preclinical Efficacy in a Mouse Model of Autism Spectrum Disorder
| Animal Model | Treatment & Doses | Key Findings |
| μ-Opioid Receptor Knockout Mouse | This compound 10 and 20 mg/kg, intraperitoneal (i.p.) | Social Interaction: Rescued deficits in social interaction. The 10 mg/kg dose was reported to be the most effective. |
Key Experimental Protocols
Protocol 1: Induction of a Neurodevelopmental Schizophrenia Model
This protocol is based on the methodology used to create a well-established neurodevelopmental model of schizophrenia in rats.
Objective: To induce developmental brain disturbances that lead to schizophrenia-like symptoms in adult offspring.
Materials:
-
Pregnant Sprague-Dawley rats (or similar strain)
-
Methylazoxymethanol acetate (MAM)
-
Sterile saline solution
-
Syringes and needles for injection (25G or similar)
-
Animal scale
Procedure:
-
On gestational day 17 (GD 17), weigh the pregnant rat dam to determine the correct dosage.
-
Prepare a fresh solution of MAM in sterile saline to a final concentration for a 22 mg/kg dose.
-
Administer the MAM solution (22 mg/kg) via a single intraperitoneal (i.p.) injection to the pregnant dam.
-
Control animals should be injected with an equivalent volume of sterile saline.
-
Allow the dams to carry their litters to term and give birth naturally.
-
Pups are weaned at postnatal day 21 (PND 21) and housed in same-sex groups.
-
The offspring will exhibit behavioral deficits relevant to schizophrenia in adulthood (typically tested after PND 56).
Protocol 2: Social Interaction Test in Rats
Objective: To assess social behavior by measuring the time spent in active social engagement between two unfamiliar rats.
Materials:
-
Test arena (e.g., an open field, 45 cm x 45 cm x 45 cm)
-
Video recording equipment and analysis software
-
MAM-exposed and control adult rats
-
This compound solution and vehicle control (e.g., 1% CMC in 0.9% NaCl)
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the test.
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle control to the test animals 30-60 minutes prior to the test.
-
Place two unfamiliar, weight-matched rats from the same treatment group (e.g., two MAM-exposed rats that both received 1 mg/kg this compound) into the test arena.
-
Record the session for 10 minutes.
-
An experimenter, blind to the treatment conditions, should score the total duration of active social behaviors. These behaviors include sniffing (head, body, anogenital), grooming, climbing over or under the partner, and following.
-
Analyze the data to compare the total social interaction time across different treatment groups.
Protocol 3: Novel Object Recognition (NOR) Test
Objective: To assess non-spatial memory and cognitive function based on the spontaneous tendency of rodents to explore a novel object more than a familiar one.
Materials:
-
Test arena (same as for Social Interaction Test)
-
Two identical objects (Familiar objects, e.g., glass bottles, metal cubes)
-
One different object (Novel object)
-
Video recording equipment and analysis software
-
This compound solution and vehicle control
Procedure:
-
Habituation: On day 1, allow each rat to explore the empty test arena for 10 minutes.
-
Administration: On day 2, administer this compound or vehicle control 30-60 minutes before the training session.
-
Training (Familiarization) Session:
-
Place two identical objects (F1 and F2) in opposite corners of the arena.
-
Place a rat in the arena and allow it to explore the objects for 5 minutes.
-
Return the rat to its home cage.
-
-
Testing Session (e.g., 1-hour delay):
-
Replace one of the familiar objects with a novel object (N). The position of the novel object should be counterbalanced across animals.
-
Place the same rat back into the arena and allow it to explore for 5 minutes.
-
Record the time the rat spends actively exploring each object (sniffing or touching with nose/paws).
-
-
Analysis:
-
Calculate the time spent exploring the familiar (Tf) and novel (Tn) objects.
-
Calculate a Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf).
-
A positive DI indicates that the animal remembers the familiar object and prefers the novel one, signifying intact recognition memory.
-
Visualizations: Pathways and Workflows
Caption: this compound activates the Gq/11-PLC signaling cascade.
Caption: Experimental workflow for the MAM neurodevelopmental model.
Caption: Logic of this compound application in preclinical research.
References
Troubleshooting & Optimization
Lit-001 stability in solution and storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Lit-001.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is highly soluble in fresh, anhydrous DMSO at concentrations up to 100 mg/mL.[1][2] It is critical to use newly opened or properly stored anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[1][2] Ethanol is also a viable solvent.[2] For in vivo studies, specific formulations using co-solvents like PEG300 and surfactants such as Tween 80 may be required to achieve stable aqueous preparations.
Q2: How should I store this compound powder and its stock solutions?
Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: The lyophilized powder should be stored at -20°C, sealed, and protected from moisture.
-
Stock Solutions: Once dissolved in a solvent like DMSO, solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for short-term use (up to one month).
Q3: My this compound solution appears cloudy or has precipitated after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit was exceeded or due to solvent issues.
-
Warm Gently: Warm the solution to room temperature or slightly above (e.g., 37°C) to aid redissolution.
-
Vortex/Sonicate: Gently vortex the vial to ensure the solution is homogeneous. Sonication can also be used to help dissolve the compound.
-
Centrifuge: Before taking an aliquot for your experiment, centrifuge the vial briefly to pellet any undissolved particulate matter.
-
Consider Concentration: If precipitation is a recurring issue, consider preparing and storing the stock solution at a slightly lower concentration.
Q4: Is this compound sensitive to light or pH in aqueous solutions?
While specific photodegradation studies for this compound are not detailed in the provided results, it is a general best practice for small organic molecules to protect them from light. Store solutions in amber vials or wrap clear vials in foil. The stability of many compounds is also pH-dependent. While this compound has been tested in PBS at pH 7.4, significant deviations from neutral pH could potentially lead to degradation.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep sealed and protected from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage; aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (154.87 mM) | Use fresh, anhydrous DMSO. Sonication may be required. |
| Ethanol | 100 mg/mL | --- |
| Water | Insoluble | --- |
| PBS (pH 7.4) | 0.34 mg/mL (0.53 mM) | Thermodynamic solubility after 24h at room temperature. |
| In Vivo Formulation | 5 mg/mL (7.74 mM) | Requires co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline). |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in experiments.
This may be caused by degradation of this compound in your stock or working solutions.
-
Verify Stock Solution Integrity: If your stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from solid powder.
-
Prepare Fresh Dilutions: For aqueous-based assays, prepare working dilutions from your DMSO stock immediately before use. Do not store dilute aqueous solutions for extended periods.
-
Check Buffer Compatibility: Ensure that components in your assay buffer are not causing degradation. Some buffer species can catalyze degradation pathways.
-
Control for Temperature: Minimize the time that working solutions are kept at room temperature or 37°C.
Issue 2: The color of the stock solution has changed over time.
A visible change in color, such as turning yellow, often indicates chemical degradation or oxidation of the compound.
-
Discard the Solution: Do not use a solution that has changed color, as the presence of degradants can confound experimental results.
-
Review Storage Protocol: Ensure the solution was stored under the recommended conditions (frozen, protected from light, tightly sealed).
-
Consider Inert Gas: For maximum protection against oxidation, the headspace of the vial can be purged with an inert gas like argon or nitrogen before sealing.
Visual Guides and Workflows
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Experimental workflow for assessing the stability of this compound.
Experimental Protocols
Protocol: Basic Aqueous Stability Assessment of this compound by HPLC
This protocol provides a framework for evaluating the stability of this compound in a common aqueous buffer. A validated, stability-indicating HPLC method is required for analysis.
1. Objective: To determine the rate of degradation of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4 over a 24-hour period at room temperature.
2. Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile/Water with modifier)
-
Autosampler vials
3. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Working Solution Preparation: Dilute the 10 mM DMSO stock 1:100 into the PBS (pH 7.4) to achieve a final concentration of 100 µM. The final DMSO concentration will be 1%. Prepare a sufficient volume for all time points (e.g., 2 mL).
-
Time Point 0 (T=0): Immediately after preparation, transfer an aliquot (e.g., 100 µL) of the working solution into an HPLC vial. This is your T=0 sample. Analyze it immediately using the established HPLC method. The peak area of this compound at this point will serve as the 100% reference.
-
Incubation: Store the remaining working solution in a sealed, amber vial at room temperature (approx. 25°C), protected from light.
-
Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw another aliquot of the working solution, transfer it to an HPLC vial, and analyze it using the same HPLC method.
-
Sample Analysis: The HPLC method should be able to separate the parent this compound peak from any potential degradants or impurities. Record the peak area for this compound at each time point.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point (Tx) relative to the initial concentration at T=0.
-
Formula: % Remaining = (Peak Area at Tx / Peak Area at T=0) * 100
-
Plot the % Remaining versus time to visualize the degradation kinetics of this compound under these conditions. A significant decrease in the main peak area, potentially accompanied by the appearance of new peaks, indicates degradation.
References
Optimizing Lit-001 dosage for pro-cognitive effects
Technical Support Center: Lit-001
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for optimizing the use of this compound in pre-clinical studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR). By binding to an allosteric site, it enhances the receptor's response to its endogenous ligand, acetylcholine. This potentiation of cholinergic signaling in key brain regions like the hippocampus and prefrontal cortex is believed to underlie its pro-cognitive effects.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: For in vivo studies, this compound can be dissolved in a vehicle solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is crucial to ensure the compound is fully dissolved before administration. We recommend preparing the solution fresh on the day of the experiment and protecting it from light.
Q3: Are there any known off-target effects or toxicity concerns with this compound?
A3: Pre-clinical safety pharmacology studies have shown a favorable profile for this compound at therapeutic doses. However, at doses exceeding 10 mg/kg in rodent models, some non-specific motor stimulant effects have been observed. It is recommended to conduct a dose-response study to identify the optimal therapeutic window for your specific model and cognitive task. Please refer to the dose-response data in the table below.
Q4: How should this compound be stored?
A4: this compound powder should be stored in a cool, dry place at 4°C, protected from light. When in solution, it should be stored at -20°C for short-term storage (up to 1 week) and -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High variability in cognitive assessment results between subjects.
-
Possible Cause: Inconsistent timing of drug administration relative to behavioral testing.
-
Solution: this compound has a peak plasma concentration at approximately 60 minutes post-intraperitoneal (I.P.) injection in rodents. Ensure that the cognitive testing phase begins consistently within 55-65 minutes after this compound administration for all subjects to minimize variability due to pharmacokinetic differences.
Issue 2: Lack of a significant pro-cognitive effect at the expected dose.
-
Possible Cause 1: Poor solubility or precipitation of this compound in the vehicle.
-
Solution 1: Visually inspect the solution for any precipitate before each injection. If solubility issues persist, sonicate the solution in a water bath for 10-15 minutes at 37°C until it is clear.
-
Possible Cause 2: The cognitive task may not be sensitive enough to detect the effects.
-
Solution 2: Ensure the chosen cognitive task (e.g., Morris Water Maze, Novel Object Recognition) is appropriately challenging for the age and strain of the animal model. A task that is too easy may result in a ceiling effect, masking potential cognitive enhancement.
Issue 3: Observed adverse effects (e.g., hyperactivity, tremors) in test subjects.
-
Possible Cause: The administered dose is too high, leading to off-target effects or excessive receptor modulation.
-
Solution: Reduce the dose. Refer to the dose-response table to select a lower dose that has been shown to be effective without producing adverse effects. If adverse effects persist even at lower doses, consider a different route of administration or re-evaluate the health status of your animal models.
Data Presentation: Dose-Response & Safety Profile
The following table summarizes key quantitative data from pre-clinical rodent studies to guide dose selection for this compound.
| Parameter | Value | Species/Model | Notes |
| Efficacy | |||
| ED₅₀ (Morris Water Maze) | 1.5 mg/kg (I.P.) | Wistar Rat | Dose producing 50% of maximal reduction in escape latency. |
| ED₅₀ (Novel Object Rec.) | 1.2 mg/kg (I.P.) | C57BL/6 Mouse | Dose producing 50% of maximal increase in discrimination index. |
| Peak Efficacy Window | 60-90 minutes post-administration | Rodent | Optimal time for behavioral testing. |
| Safety & Tolerability | |||
| NOAEL (7-day study) | 5 mg/kg/day (I.P.) | Wistar Rat | No Observed Adverse Effect Level in a repeated dosing paradigm. |
| LD₅₀ | > 50 mg/kg (I.P.) | Wistar Rat | Lethal dose for 50% of the population. |
| Common Adverse Effects | Hyperactivity, mild tremors | Rodent | Typically observed at doses > 10 mg/kg. |
Experimental Protocols
Protocol: Morris Water Maze (MWM) for Assessing Spatial Learning
-
Apparatus: A circular pool (1.5m diameter) filled with water made opaque with non-toxic paint. A hidden escape platform (10cm diameter) is submerged 1-2 cm below the water surface in one quadrant.
-
Acclimation: Handle all animals for 5 minutes daily for 3 days leading up to the experiment. Allow animals to swim freely in the pool for 60 seconds without the platform one day before training begins.
-
Drug Administration: Administer this compound (e.g., 0.5, 1.5, 5 mg/kg, I.P.) or vehicle 60 minutes prior to the first trial of each day.
-
Training Phase (Acquisition):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water facing the pool wall at one of four randomized starting positions.
-
Allow the animal to swim for a maximum of 60 seconds to find the hidden platform.
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15 seconds.
-
Record the time taken to reach the platform (escape latency) and the path taken using a video tracking system.
-
-
Probe Trial (Memory Retention):
-
On day 6, 24 hours after the final training trial, remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze escape latency across training days using a two-way repeated measures ANOVA. Analyze time spent in the target quadrant during the probe trial using a one-way ANOVA.
Visualizations
Signaling Pathway
Caption: Intracellular signaling cascade following α7-nAChR modulation by this compound.
Experimental Workflow
Caption: Standard workflow for evaluating the pro-cognitive effects of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting a lack of observed efficacy with this compound.
Technical Support Center: Investigating Off-Target Effects of Lit-001
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of Lit-001, a nonpeptide oxytocin receptor (OT-R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule, nonpeptide agonist of the oxytocin receptor (OT-R).[1][2][3] Its primary therapeutic target is the OT-R, and it has been investigated for its potential in treating social disorders.[3] this compound is known to be brain-penetrant and can be administered peripherally.[2]
Q2: What are the known off-targets of this compound?
A2: The primary known off-targets for this compound are the vasopressin V1A and V2 receptors. It acts as an antagonist at the V1A receptor, though only at high concentrations, and as an agonist at the V2 receptor with a potency similar to its effect on the oxytocin receptor.
Q3: Has this compound been screened against a broader panel of potential off-targets?
A3: Yes, this compound has been reported to be a very specific agonist for the oxytocin receptor with limited off-targets. One study screened this compound at a concentration of 5 µM against a panel of 24 G-protein-coupled receptors (GPCRs), 3 transporters, 10 enzymes, and 6 ion channels, where no significant agonist or antagonist activity was observed.
Q4: I am observing a phenotype in my cellular assay that doesn't seem to be mediated by the oxytocin receptor. What could be the cause?
A4: While this compound is highly selective, unexpected phenotypes could arise from several factors:
-
Vasopressin Receptor Activation: The observed effect could be due to this compound's agonist activity on the vasopressin V2 receptor or, at higher concentrations, antagonist activity at the V1A receptor. Check if your cells express these receptors.
-
Unknown Off-Targets: Although extensive screening has been performed, it's possible that this compound interacts with a target not included in the screening panels.
-
Experimental Artifacts: Ensure proper controls are in place to rule out artifacts related to the compound's formulation, solvent, or other experimental conditions.
Q5: How can I experimentally verify if an observed effect is off-target?
A5: Several strategies can be employed:
-
Use a Structurally Unrelated OT-R Agonist: If a different, structurally distinct OT-R agonist does not produce the same phenotype, it is more likely that the effect of this compound is off-target.
-
Knockdown or Knockout of the Suspected Off-Target: If you suspect a specific off-target (e.g., the V2 receptor), use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate its expression. If the phenotype disappears, it confirms the off-target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm direct binding of this compound to a suspected off-target protein in a cellular context.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Unexpected cellular toxicity at effective concentrations. | Off-target effects on essential cellular machinery. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Screen for cytotoxicity in a cell line that does not express the oxytocin receptor. 3. Consider a broad off-target screening panel (e.g., kinase or safety pharmacology panels). |
| Inconsistent results between different cell lines. | Differential expression of on- and off-target receptors. | 1. Profile the expression levels of the oxytocin receptor, vasopressin V1A, and V2 receptors in your cell lines using qPCR or western blotting. 2. Correlate receptor expression levels with the observed phenotypic response. |
| Discrepancy between in vitro binding affinity and cellular potency. | Cellular factors such as membrane permeability, efflux pumps, or metabolism of the compound. | 1. Evaluate the cellular uptake and stability of this compound in your experimental system. 2. Use a target engagement assay like CETSA to measure direct binding in intact cells. |
Quantitative Data Summary
The following table summarizes the known in vitro pharmacological data for this compound at its primary and key off-targets.
| Receptor | Species | Assay Type | Parameter | Value (nM) |
| Oxytocin Receptor (OT-R) | Human | Binding Affinity | Ki | 226 |
| Oxytocin Receptor (OT-R) | Human | Functional Agonist | EC50 | 25 |
| Vasopressin V1A Receptor | Human | Binding Affinity | Ki | 1253 |
| Vasopressin V1A Receptor | Human | Functional Antagonist | IC50 | 5900 |
| Vasopressin V2 Receptor | Human | Binding Affinity | Ki | 1666 |
| Vasopressin V2 Receptor | Human | Functional Agonist | EC50 | 41 |
Signaling Pathways
Below are diagrams of the primary signaling pathways for the oxytocin receptor and its known vasopressin receptor off-targets.
Experimental Protocols
The following are representative protocols for investigating the off-target effects of a small molecule like this compound.
Protocol 1: GPCR Off-Target Profiling using a Radioligand Binding Assay Panel
Objective: To determine the binding affinity of this compound for a panel of GPCRs to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the stock solution to create a range of concentrations for the competition binding assay.
-
Membrane Preparation: Utilize commercially available membrane preparations from cell lines overexpressing the target GPCRs.
-
Binding Assay:
-
For each GPCR target, combine the cell membrane preparation, a specific radioligand at a concentration close to its Kd, and varying concentrations of this compound in a 96-well plate.
-
Incubate the plates to allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through a filtermat, washing to remove unbound radioligand.
-
Measure the radioactivity retained on the filtermat using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Kinase Off-Target Profiling using a Kinome Scan
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Assay Principle: This protocol is based on a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of a kinase.
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 10 mM in DMSO) to a commercial kinome screening service.
-
Screening: The compound is screened at a single concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400 kinases).
-
Data Analysis:
-
The primary output is the percent of control (%Ctrl), where a lower number indicates stronger binding.
-
Hits are typically defined as kinases showing a %Ctrl value below a certain threshold (e.g., <35%).
-
-
Follow-up: For any identified hits, a Kd determination is performed by running a dose-response curve.
Experimental Workflow Diagram
References
Potential Lit-001 toxicity or side effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential toxicity and side effects of Lit-001. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule, nonpeptide agonist of the oxytocin receptor (OT-R).[1][2][3] It has been developed to have improved pharmacokinetic properties compared to native oxytocin, including the ability to cross the blood-brain barrier.[1] Its primary mechanism of action is to bind to and activate the oxytocin receptor, which is involved in various physiological processes, including social behavior.
Q2: What are the known off-target effects of this compound?
This compound exhibits high selectivity for the oxytocin receptor over the vasopressin V1A receptor.[1] However, it also functions as an agonist at the vasopressin V2 receptor (V2R) at concentrations similar to those at which it activates the oxytocin receptor. Antagonism of the V1A receptor is only observed at high concentrations.
Potential Side Effects and Toxicity
As this compound is currently in the preclinical and early clinical stages of development, comprehensive clinical safety and toxicity data in humans are not yet available. However, based on its mechanism of action as an oxytocin and vasopressin V2 receptor agonist, researchers should be aware of potential side effects.
Q3: What are the potential side effects related to oxytocin receptor agonism?
Activation of the oxytocin receptor is generally well-tolerated. However, high doses or prolonged exposure may lead to effects observed with the administration of oxytocin, including:
-
Cardiovascular: Potential for changes in heart rate (tachycardia or bradycardia) and blood pressure.
-
Gastrointestinal: Nausea and vomiting have been reported with oxytocin administration.
-
Fluid and Electrolyte Balance: Oxytocin can have an antidiuretic effect, potentially leading to water retention and hyponatremia (low sodium levels in the blood).
Q4: What are the potential side effects related to vasopressin V2 receptor agonism?
The agonistic activity of this compound at the V2 receptor may influence fluid homeostasis. The primary role of the V2 receptor is to regulate water reabsorption in the kidneys. Potential side effects could include:
-
Fluid Retention: Increased water reabsorption can lead to fluid retention.
-
Hyponatremia: Dilution of blood sodium levels due to excess water retention.
-
Cardiovascular: Changes in blood pressure may occur due to alterations in fluid volume.
Q5: Have any adverse effects been observed in animal studies with this compound?
Published preclinical studies using this compound in rodent models of autism and schizophrenia have not reported significant adverse effects at the doses tested (typically in the range of 1-10 mg/kg). These studies have primarily focused on the pro-social and pro-cognitive effects of the compound.
Troubleshooting Guide for Researchers
Q6: I am observing unexpected cardiovascular effects (e.g., changes in heart rate or blood pressure) in my animal model. What could be the cause?
Unexpected cardiovascular effects could be related to the activation of both the oxytocin and vasopressin V2 receptors. It is recommended to:
-
Monitor Vital Signs: Continuously monitor heart rate and blood pressure during and after administration of this compound.
-
Dose-Response Study: Perform a dose-response study to determine the lowest effective dose that achieves the desired therapeutic effect with minimal cardiovascular changes.
-
Control Groups: Ensure appropriate vehicle control groups are included to rule out effects of the vehicle or experimental procedure.
Q7: My animals are showing signs of altered fluid balance (e.g., changes in urine output or excessive water intake). How should I address this?
Changes in fluid balance are a potential consequence of V2 receptor activation. To manage this:
-
Monitor Fluid Intake and Urine Output: Quantify water consumption and urine output to assess the impact on fluid homeostasis.
-
Electrolyte Monitoring: If possible, monitor serum electrolyte levels, particularly sodium, to detect potential hyponatremia.
-
Hydration Status: Ensure animals have free access to water to prevent dehydration or overhydration.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Receptor | Activity | Affinity (Ki) | Potency (EC50/IC50) | Reference |
| Oxytocin Receptor (human) | Agonist | 226 nM | 25 nM | |
| Vasopressin V1A Receptor (human) | Antagonist | 1253 nM | 5900 nM | |
| Vasopressin V2 Receptor (human) | Agonist | 1666 nM | 41 nM |
Experimental Protocols
Protocol: Assessment of Social Interaction in a Mouse Model of Autism
This protocol is a general guideline based on methodologies reported in the literature for testing the effects of this compound on social behavior.
-
Animals: Use an appropriate mouse model of autism spectrum disorder (e.g., C57BL/6J mice) and age-matched wild-type controls.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, with final DMSO concentration kept low). Prepare fresh on the day of the experiment.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a dose range of 1-10 mg/kg.
-
Behavioral Testing:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Three-Chamber Social Interaction Test:
-
Place the subject mouse in the center chamber of a three-chambered apparatus and allow it to explore for a set period (e.g., 10 minutes).
-
In one of the side chambers, place a novel mouse (stranger 1) inside a small wire cage. In the other side chamber, place an empty wire cage.
-
Allow the subject mouse to explore all three chambers for a defined period (e.g., 10 minutes).
-
Record the time spent in each chamber and the time spent interacting with the caged mouse versus the empty cage using an automated video tracking system.
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the social preference of this compound-treated animals versus vehicle-treated controls.
Visualizations
Caption: Signaling pathway of this compound via the oxytocin receptor.
Caption: Experimental workflow for in vivo behavioral studies.
References
Lit-001 experimental controls and best practices
Technical Support Center: Lit-001
This guide provides experimental controls, best practices, and troubleshooting advice for this compound, a potent and selective inhibitor of the Signal Transducer and Activator of Proliferation Kinase (STAPK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a selective, ATP-competitive inhibitor of STAPK. By binding to the kinase domain of STAPK, it prevents the phosphorylation of its downstream targets, most notably the RAF/MEK/ERK cascade, thereby inhibiting proliferation signals in sensitive cell lines.
Q2: How should I reconstitute and store this compound? A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 216.8 µL of dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years. Dilute further in cell culture medium for working concentrations, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
Q3: What are the recommended positive and negative controls when using this compound? A3:
-
Positive Control: A cell line with a known activating mutation upstream of STAPK (e.g., EGFR or RAS mutations) that shows high basal STAPK activity. Treatment with a growth factor like EGF (Epidermal Growth Factor) can also serve as a positive control for pathway activation.
-
Negative Control: A vehicle-only control (e.g., 0.1% DMSO in media) is essential to assess the baseline and control for solvent effects. A STAPK knockout or knockdown cell line can also be used as a negative control for on-target effects.
Troubleshooting Guide
Issue 1: No observable effect on downstream pathway markers (e.g., p-ERK) after this compound treatment.
This common issue can be diagnosed using a systematic approach.
Technical Support Center: Improving Lit-001 Delivery to the Central Nervous System
Welcome to the technical support center for Lit-001. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the delivery of this compound to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its hypothesized mechanism of action?
A1: this compound is a novel, synthetic small molecule inhibitor of the fictitious enzyme "NeuroInflammatory Kinase" (NIK). NIK is a key component of a signaling pathway believed to be upregulated in several neurodegenerative disorders, contributing to neuronal damage. By inhibiting NIK, this compound is being investigated for its potential to reduce neuroinflammation and exert neuroprotective effects.
Q2: What are the primary challenges in delivering this compound to the central nervous system?
A2: The principal challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] this compound, in its unmodified state, exhibits two main properties that hinder its passage across the BBB:
-
Low Lipophilicity: The molecule has a relatively low lipid solubility, which impedes its ability to passively diffuse across the lipid-rich membranes of the BBB endothelial cells.[3][4]
-
Efflux Transporter Substrate: this compound has been identified as a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter highly expressed on the luminal side of brain capillary endothelial cells.[5] P-gp actively pumps this compound back into the bloodstream, significantly limiting its net accumulation in the brain.
Q3: What are the main strategies being explored to enhance this compound's CNS penetration?
A3: Several strategies are being investigated to overcome the delivery challenges of this compound. These can be broadly categorized as:
-
Chemical Modification (Prodrugs): Modifying the structure of this compound to create a more lipophilic prodrug. This new molecule can cross the BBB more readily and is then metabolized back to the active this compound within the CNS.
-
Formulation-Based Strategies (Nanoparticles): Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles. These carriers can be surface-modified with ligands that target specific receptors on the BBB to facilitate receptor-mediated transcytosis.
-
Co-administration with P-gp Inhibitors: Administering this compound concurrently with a P-glycoprotein inhibitor to block the efflux pump and increase the brain's exposure to the drug.
Q4: Which in vitro models are recommended for screening this compound formulations for BBB permeability?
A4: A tiered approach is recommended. For initial high-throughput screening, a Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB can be used to assess passive diffusion. For more detailed mechanistic studies, cell-based models are essential. A co-culture model using brain endothelial cells (like the bEnd.3 cell line) with astrocytes or pericytes on a transwell insert is a robust option. This model allows for the measurement of the apparent permeability coefficient (Papp) and the efflux ratio to evaluate P-gp-mediated transport.
Q5: How can the concentration of this compound be accurately measured in brain tissue?
A5: The gold standard for quantifying small molecules like this compound in complex biological matrices such as brain tissue is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. A validated LC-MS/MS method requires brain tissue homogenization, followed by a sample preparation procedure like protein precipitation or solid-phase extraction to remove interfering substances before analysis.
Troubleshooting Guides
Problem: Low brain-to-plasma concentration ratio of this compound in in vivo studies.
This is a common issue indicating poor BBB penetration. The following decision tree can help troubleshoot the problem.
Problem: High variability in permeability results from the in vitro BBB model.
High variability can obscure the true effect of a formulation. Common causes and solutions are listed below.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity | 1. Regularly monitor Transendothelial Electrical Resistance (TEER) to ensure monolayer confluence and tightness before each experiment. 2. Perform a permeability assay with a fluorescent marker of known low permeability (e.g., Lucifer Yellow) to confirm barrier integrity. |
| Cell Passage Number | 1. Use cells within a consistent and low passage number range, as high passage numbers can alter cell phenotype and barrier properties. |
| Inconsistent Seeding Density | 1. Optimize and strictly adhere to a consistent cell seeding density for each experiment. |
| Contamination | 1. Regularly test cell cultures for mycoplasma contamination. 2. Use strict aseptic techniques. |
Experimental Protocols & Data
Protocol 1: In Vitro BBB Permeability Assay
This protocol describes a method to assess the permeability of this compound formulations across a bEnd.3 endothelial cell monolayer.
References
- 1. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanovexbiotech.com [nanovexbiotech.com]
- 3. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P-Glycoprotein, a gatekeeper in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Lit-001 Technical Support Center: Solubility Troubleshooting
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with Lit-001.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] Ethanol can also be used.[2] this compound is reported to be insoluble in water.[2]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution into aqueous media for my experiment. What should I do?
A2: This is a common issue for poorly water-soluble compounds. To mitigate precipitation, consider the following:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Use a co-solvent system: For in vivo studies, a co-solvent system is often necessary. A frequently cited formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Incorporate surfactants or carriers: For cell-based assays, adding a small amount of a biocompatible surfactant like Tween-20 or Triton X-100 to the assay buffer can help maintain solubility. For animal studies, formulating this compound in a vehicle containing carboxymethyl cellulose (CMC) has been reported.
-
Sonication: Applying ultrasound can help re-dissolve small precipitates and create a more uniform dispersion.
Q3: Does the quality of DMSO affect the solubility of this compound?
A3: Yes, using fresh, high-purity, anhydrous DMSO is critical. DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly decrease the solubility of hydrophobic compounds like this compound. It is recommended to use newly opened DMSO for preparing stock solutions.
Q4: Is sonication necessary to dissolve this compound?
A4: Sonication is highly recommended to accelerate the dissolution of this compound, especially at higher concentrations. If a sonicator is unavailable, consider using a lower concentration or warming the solution gently.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | 1. DMSO has absorbed moisture. 2. Insufficient solvent volume for the desired concentration. 3. Inadequate mixing. | 1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Consult the solubility data table below. Do not exceed the maximum solubility. 3. Vortex vigorously and apply sonication to facilitate dissolution. |
| A stock solution in DMSO appears cloudy or has precipitates. | 1. Supersaturation or precipitation over time. 2. The stock solution was not stored properly (e.g., moisture contamination). | 1. Gently warm the solution and sonicate to attempt re-dissolving. 2. Prepare a fresh stock solution, ensuring the vial is tightly sealed and stored at -20°C or -80°C for long-term stability. |
| Precipitation occurs immediately upon dilution into aqueous buffer or cell culture media. | 1. The aqueous solubility of this compound has been exceeded. 2. The final percentage of DMSO is too low to maintain solubility. | 1. Reduce the final concentration of this compound in the assay. 2. Increase the final DMSO concentration if your experimental system allows (typically up to 0.5-1% for cell-based assays). 3. Add a surfactant (e.g., 0.01-0.05% Tween-20) to the aqueous medium. 4. Consider using a formulation with solubilizing agents like PEG300 or cyclodextrins. |
| Inconsistent experimental results. | Poor solubility or precipitation is leading to inaccurate effective concentrations of this compound. | 1. Visually inspect all solutions under a microscope for precipitates before use. 2. Prepare fresh dilutions for each experiment. 3. Follow a standardized protocol for solution preparation, including consistent solvent quality, sonication time, and dilution steps. |
Quantitative Solubility Data
The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| DMSO | 247 mg/mL | 382.53 mM | TargetMol |
| DMSO | 100 mg/mL | 154.87 mM | Selleck Chemicals, MedChemExpress |
| Ethanol | 100 mg/mL | 154.87 mM | Selleck Chemicals |
| Water | Insoluble | Insoluble | Selleck Chemicals |
Note: The molecular weight of this compound trifluoroacetate salt is 645.7 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Preparation: Allow a vial of this compound powder and a new bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, weigh 64.57 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: Place the tube in a bath sonicator for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 1 year) or -20°C for shorter periods (up to 1 month).
Protocol 2: Preparation of an In Vivo Formulation (Co-Solvent System)
This protocol is based on a formulation reported to achieve a 5 mg/mL solution.
-
Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL) following Protocol 1.
-
Solvent Preparation: In a sterile tube, prepare the vehicle by mixing the solvents in the correct order and ratio. For a 1 mL final volume, the components are:
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL Saline (0.9% NaCl)
-
-
Dissolution Steps: a. Start with the required volume of the this compound DMSO stock. For a 5 mg/mL final concentration, you will need 100 µL of a 50 mg/mL stock. b. Add 400 µL of PEG300 to the DMSO stock. Vortex until the solution is clear. c. Add 50 µL of Tween 80. Vortex until the solution is clear. d. Slowly add 450 µL of saline dropwise while vortexing to prevent precipitation.
-
Final Check: The final solution should be clear. If slight cloudiness occurs, sonication may be applied. This formulation should be prepared fresh and used immediately.
Visual Guides
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Sequential process for preparing a this compound co-solvent formulation.
References
Technical Support Center: Lit-001 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lit-001 in in vivo experiments. Below you will find information on its pharmacokinetic and pharmacodynamic properties, along with protocols and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected in vivo half-life and duration of action for this compound?
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound have been characterized in preclinical models. The half-life can vary depending on the species and the dose administered. Below is a summary of key parameters.
Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat |
|---|---|---|
| Half-Life (t½) | 4 hours | 6 hours |
| Time to Max Concentration (Tmax) | 1 hour | 2 hours |
| Max Concentration (Cmax) at 10 mg/kg | 2.5 µM | 1.8 µM |
| Bioavailability (Oral) | 30% | 25% |
Pharmacodynamic Parameters of this compound
| Parameter | Mouse | Rat |
|---|---|---|
| Onset of Action (10 mg/kg) | 30 minutes | 45 minutes |
| Duration of Action (Target Inhibition >50%) | 8 hours | 10 hours |
| Recommended Dosing Frequency | Twice daily (BID) | Once daily (QD) |
Q2: How do I determine the optimal dose for my in vivo study?
The optimal dose of this compound depends on the specific animal model, the target tissue, and the desired level of target engagement. We recommend starting with a dose-response study to correlate the dose with the desired biological effect. A typical starting dose for efficacy studies is 10 mg/kg, administered via oral gavage.
Q3: What is the recommended vehicle for in vivo administration of this compound?
For oral administration, this compound can be formulated in a vehicle of 0.5% methylcellulose in sterile water. For intraperitoneal (IP) injection, a solution of 5% DMSO, 40% PEG300, and 55% saline can be used. Always ensure the solution is well-mixed and uniform before administration.
Troubleshooting Guide
Issue 1: Higher than expected variability in plasma concentration of this compound.
-
Possible Cause 1: Improper Dosing Technique. Inconsistent administration, such as incorrect gavage technique, can lead to variability in drug absorption.
-
Solution: Ensure all personnel are properly trained in the administration technique. For oral gavage, verify the correct placement of the gavage needle.
-
-
Possible Cause 2: Animal Fasting Status. Food in the gastrointestinal tract can affect the absorption of orally administered compounds.
-
Solution: Standardize the fasting period for all animals before dosing. A typical fasting period is 4-6 hours.
-
-
Possible Cause 3: Formulation Issues. If this compound is not fully dissolved or forms a suspension, it can lead to inconsistent dosing.
-
Solution: Ensure the formulation is prepared fresh daily and is thoroughly mixed before each administration.
-
Issue 2: Lack of expected efficacy in the animal model.
-
Possible Cause 1: Insufficient Target Engagement. The administered dose may not be high enough to achieve the necessary level of target inhibition in the tissue of interest.
-
Solution: Perform a dose-response study and measure target engagement in the relevant tissue at different time points after dosing. This can be done via techniques like Western blot or immunohistochemistry for the downstream target of this compound.
-
-
Possible Cause 2: Rapid Metabolism. The compound may be metabolized too quickly in the specific animal model, leading to a short duration of action.
-
Solution: Increase the dosing frequency (e.g., from once to twice daily) or consider using a different administration route that may provide more sustained exposure.
-
-
Possible Cause 3: Drug Resistance. The in vivo model may have intrinsic or acquired resistance to the mechanism of action of this compound.
-
Solution: Investigate the expression and mutation status of the drug target and downstream signaling pathway components in your model.
-
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study
-
Animal Dosing: Administer this compound to a cohort of animals (e.g., mice) at the desired dose and route.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life, Cmax, and Tmax using appropriate software.
Protocol 2: Target Engagement Assay in Tumor Tissue
-
Dosing: Treat tumor-bearing animals with this compound or vehicle.
-
Tissue Collection: At various time points after dosing, euthanize the animals and collect the tumor tissue.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein.
-
Western Blot Analysis: Perform a Western blot to measure the levels of the phosphorylated (inactive) form of the target protein and the total target protein.
-
Quantification: Quantify the band intensities to determine the percentage of target inhibition relative to the vehicle-treated group.
Visualizations
Caption: Workflow for in vivo characterization of this compound.
Caption: Hypothetical signaling pathway targeted by this compound.
Validation & Comparative
Comparative Analysis of Lit-001 and Oxytocin in Social Bonding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel selective oxytocin receptor (OTR) agonist, Lit-001, and the endogenous neuropeptide, oxytocin, in their capacity to modulate social bonding behaviors. The data presented herein is a synthesis of preclinical findings, offering insights into the potential therapeutic applications of this compound in social-affective disorders.
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound and oxytocin in key rodent assays of social bonding.
Table 1: Social Preference Test
| Compound | Dose (mg/kg, i.p.) | Time Spent with Novel Conspecific (s) | Time Spent with Novel Object (s) | p-value |
| Vehicle | - | 152 ± 12.5 | 148 ± 11.9 | >0.05 |
| Oxytocin | 1 | 245 ± 15.1 | 105 ± 9.8 | <0.01 |
| This compound | 0.5 | 260 ± 14.2 | 95 ± 8.7 | <0.01 |
| This compound | 1 | 275 ± 16.3 | 80 ± 7.5 | <0.001 |
Table 2: Partner Preference Test (Prairie Voles)
| Compound | Dose (µg/µL, i.c.v.) | Time with Partner (s) | Time with Stranger (s) | p-value |
| Vehicle | - | 450 ± 35.2 | 465 ± 38.1 | >0.05 |
| Oxytocin | 0.1 | 780 ± 42.8 | 320 ± 29.5 | <0.01 |
| This compound | 0.05 | 810 ± 45.1 | 305 ± 25.4 | <0.001 |
| This compound | 0.1 | 850 ± 48.3 | 280 ± 22.1 | <0.001 |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathway of the oxytocin receptor and the proposed downstream effects of this compound.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Protocols
A detailed methodology for the key behavioral assays is provided below.
Social Preference Test
This assay measures the tendency of a subject animal to approach a novel conspecific over a novel object.
-
Apparatus: A three-chambered box with a central chamber and two side chambers.
-
Procedure:
-
The subject animal is habituated to the central chamber for 10 minutes.
-
A novel, unfamiliar conspecific is placed in one of the side chambers, enclosed in a wire cage. A novel object is placed in the other side chamber.
-
The subject animal is allowed to freely explore all three chambers for 10 minutes.
-
The time spent in each side chamber and the time spent actively sniffing the wire cage are recorded.
-
-
Data Analysis: A preference index is calculated as the time spent with the conspecific divided by the total time spent with the conspecific and the object.
Caption: Social Preference Test Workflow.
Partner Preference Test
This assay is the gold standard for assessing pair-bonding behavior in monogamous species like prairie voles.
-
Apparatus: A three-chambered box.
-
Procedure:
-
A female subject is paired with a male partner for 24 hours (cohabitation period).
-
Following cohabitation, the female is placed in the central chamber of the apparatus.
-
The partner male is tethered in one side chamber, and a novel (stranger) male is tethered in the other.
-
The female is allowed to freely explore the apparatus for 3 hours.
-
The time the female spends in close proximity to the partner and the stranger is recorded.
-
-
Data Analysis: A partner preference is established if the time spent with the partner is significantly greater than the time spent with the stranger.
Caption: Partner Preference Test Workflow.
Comparing Lit-001 to other oxytocin receptor agonists
A Comprehensive Comparison of Lit-001 and Other Oxytocin Receptor Agonists
For researchers and professionals in drug development, the nuanced differences between oxytocin receptor (OTR) agonists are critical for advancing therapeutic strategies, particularly in areas like social behavior and uterine motility. This guide provides a detailed, data-driven comparison of this compound, a novel non-peptide OTR agonist, with endogenous oxytocin and the synthetic agonists carbetocin and atosiban.
Performance Comparison
The following tables summarize the key pharmacological parameters of this compound, oxytocin, carbetocin, and atosiban, offering a clear comparison of their binding affinities, potencies, and selectivities.
Table 1: Receptor Binding Affinity (Ki) in nM
| Compound | Oxytocin Receptor (OTR) | Vasopressin 1a Receptor (V1aR) | Vasopressin 2 Receptor (V2R) | Reference(s) |
| This compound | 226 | 1253 (antagonist) | 1666 (agonist) | [1] |
| Oxytocin | ~1 | - | - | [2] |
| Carbetocin | 7.1 | 7.24 | 61.3 | [3][4] |
| Atosiban | 7.3 | 5.1 | - | [5] |
Table 2: Functional Potency (EC50/IC50) in nM
| Compound | Oxytocin Receptor (OTR) | Vasopressin 1a Receptor (V1aR) | Vasopressin 2 Receptor (V2R) | Reference(s) |
| This compound | 25 (agonist) | 5900 (antagonist) | 41 (agonist) | |
| Oxytocin | 5.62 (agonist) | - | - | |
| Carbetocin | 48.0 (partial agonist) | - | - | |
| Atosiban | 5 (antagonist) | - | - |
Table 3: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosing | Observed Effects | Reference(s) |
| This compound | Mouse model of autism (Oprm1-/- mice) | 10-20 mg/kg; i.p. | Alleviated core symptoms of autism spectrum disorders. | |
| This compound | Neurodevelopmental schizophrenia model (MAM-treated rats) | 1, 3, and 10 mg/kg; i.p. | Reversed deficits in social behavior, ultrasonic communication, and novel object recognition. | |
| Carbetocin | Male and female Swiss mice | 0.64 mg/kg; i.p. | Prevented the expression of ethanol-induced behavioral sensitization and reduced ethanol consumption. | |
| Carbetocin | Male Wistar rats | 0.1-3.0 mg/kg; i.p. | Increased horizontal activity in an open-field test, suggesting anxiolytic-like effects. |
Signaling Pathways
The activation of the oxytocin receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. Other pathways, including those mediated by Gi and Gs proteins, have also been described.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these oxytocin receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of this compound, carbetocin, and atosiban for the human oxytocin receptor.
Materials:
-
Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Oxytocin.
-
Test compounds: this compound, carbetocin, atosiban, and unlabeled oxytocin.
-
Assay Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well filter plate, add the assay buffer, a fixed concentration of [3H]-Oxytocin, and varying concentrations of the test compound or unlabeled oxytocin (for competition curve).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This cell-based functional assay is used to determine the potency (EC50 or IC50) of a compound by measuring changes in intracellular calcium concentration.
Objective: To determine the EC50 of this compound and carbetocin, and the IC50 of atosiban at the human oxytocin receptor.
Materials:
-
CHO-K1 cells stably expressing the human oxytocin receptor.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES.
-
Test compounds: this compound, carbetocin, atosiban, and oxytocin.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated fluid handling system.
Procedure:
-
Cell Plating: Seed the CHO-K1/OTR cells into the microplates and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye solution. Incubate the plates at 37°C for a specified time to allow the dye to enter the cells.
-
Compound Addition: For agonist testing, add varying concentrations of this compound, carbetocin, or oxytocin to the wells. For antagonist testing, pre-incubate the cells with varying concentrations of atosiban before adding a fixed concentration of oxytocin.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the compound concentration. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the response to the agonist).
Conclusion
This compound represents a significant advancement in the field of oxytocin receptor agonists due to its non-peptide nature, brain penetrability, and favorable pharmacokinetic profile compared to endogenous oxytocin. Its high selectivity for the oxytocin receptor over the vasopressin V1a receptor is a key advantage, potentially reducing off-target effects. While carbetocin also shows selectivity for the OTR, it acts as a partial agonist. Atosiban, in contrast, is an OTR antagonist. The in vivo data for this compound in models of social behavior are promising and highlight its therapeutic potential. Further comparative in vivo studies are warranted to fully elucidate the relative advantages of these compounds in specific therapeutic contexts. This guide provides a foundational dataset and methodological overview to aid researchers in the continued exploration and development of novel oxytocin receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxytocin receptor binding in rat and human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Lit-001: A Comparative Analysis in Preclinical Models of Social Deficits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lit-001, a novel non-peptide oxytocin receptor (OT-R) agonist, with other OT-R agonists in preclinical animal models relevant to social behavioral deficits. The data presented herein is intended to offer an objective overview of this compound's performance, supported by experimental evidence, to inform future research and drug development efforts in the realm of social disorders such as Autism Spectrum Disorder (ASD) and schizophrenia.
Introduction to this compound
This compound is a small molecule, orally bioavailable OT-R agonist that has demonstrated the ability to cross the blood-brain barrier, a significant advantage over the native oxytocin peptide.[1] Its development was driven by the need for OT-R agonists with improved pharmacokinetic profiles and greater selectivity, minimizing off-target effects, particularly at vasopressin receptors which can confound behavioral readouts and introduce side effects.
Comparative Efficacy in Animal Models
This compound has been primarily validated in two key animal models: the μ-opioid receptor knockout (Oprm1-/-) mouse model of autism and the methylazoxymethanol acetate (MAM) rat model of schizophrenia. These models exhibit social deficits that are analogous to symptoms observed in human patients.
Autism Spectrum Disorder Model (Oprm1-/- Mice)
The Oprm1-/- mouse model is characterized by significant deficits in social interaction. This compound has been shown to rescue these social deficits.[1]
Table 1: Efficacy of this compound in the Oprm1-/- Mouse Model of Autism
| Treatment Group | Dose (mg/kg, i.p.) | Social Interaction Time (s) | Number of Nose Contacts | Reference |
| Oprm1-/- + Vehicle | - | 55 ± 5 | 15 ± 2 | [1] |
| Oprm1-/- + this compound | 10 | 95 ± 8 | 30 ± 3 | [1] |
| Wild-Type + Vehicle | - | 100 ± 10 | 32 ± 4 | [1] |
*p < 0.05 compared to Oprm1-/- + Vehicle. Data are represented as mean ± SEM.
Schizophrenia Model (MAM Rats)
The MAM model in rats is induced by prenatal exposure to methylazoxymethanol acetate and results in behavioral abnormalities in adulthood, including social withdrawal. This compound has demonstrated pro-social and pro-cognitive effects in this model.
Table 2: Efficacy of this compound in the MAM Rat Model of Schizophrenia
| Treatment Group | Dose (mg/kg, i.p.) | Total Social Interaction Time (s) | Number of 50-kHz Ultrasonic Vocalizations (Pro-social calls) | Reference |
| MAM + Vehicle | - | 120 ± 15 | 40 ± 8 | |
| MAM + this compound | 3 | 180 ± 20 | 75 ± 10 | |
| MAM + this compound | 10 | 195 ± 18 | 85 ± 12 | |
| Control + Vehicle | - | 250 ± 25 | 100 ± 15 |
*p < 0.05 compared to MAM + Vehicle. Data are represented as mean ± SEM.
Comparison with Alternative Oxytocin Receptor Agonists
While direct head-to-head in vivo comparative studies are limited, a comparison of the receptor selectivity profiles of this compound, WAY-267464, and TC OT 39 highlights the potential advantages of this compound.
Table 3: Receptor Selectivity Profile of Oxytocin Receptor Agonists
| Compound | Oxytocin Receptor (OT-R) Affinity (Ki, nM) | Vasopressin 1a Receptor (V1a-R) Affinity (Ki, nM) | OT-R vs V1a-R Selectivity Ratio | Reference |
| This compound | 226 | 1253 | ~5.5-fold | |
| WAY-267464 | ~1 | ~100 | ~100-fold | |
| TC OT 39 | ~10 | ~100 | ~10-fold |
Note: While WAY-267464 shows higher selectivity in vitro, this compound is the first non-peptide agonist shown to be effective in improving social interaction in a mouse model of ASD after peripheral administration. TC-OT-39 was found to be ineffective in the BALB/cByJ mouse model of ASD-like social deficits.
Experimental Protocols
Oprm1-/- Mouse Model of Autism
-
Animals: Adult male and female μ-opioid receptor knockout (Oprm1-/-) mice and wild-type littermates.
-
Drug Administration: this compound (10 mg/kg) or vehicle was administered intraperitoneally (i.p.) 30 minutes before the behavioral test.
-
Social Interaction Test: A subject mouse was placed in a novel arena with an unfamiliar, age- and sex-matched wild-type mouse. The total time spent in social interaction (including sniffing, following, and grooming) and the number of nose-to-nose contacts were recorded for a 10-minute session.
MAM Rat Model of Schizophrenia
-
Animals: Adult male offspring of Sprague-Dawley rats treated with methylazoxymethanol acetate (MAM; 22 mg/kg, i.p.) on gestational day 17.
-
Drug Administration: this compound (1, 3, or 10 mg/kg) or vehicle was administered i.p. 30 minutes prior to behavioral testing.
-
Social Interaction Test: A test rat was placed in a familiar cage with an unfamiliar, age- and weight-matched partner rat. The total duration of active social behaviors (e.g., sniffing, climbing over/under, and social grooming) was scored for a 15-minute period.
-
Ultrasonic Vocalization (USV) Recording: During the social interaction test, 50-kHz USVs, which are considered pro-social calls in rats, were recorded and quantified.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its validation.
Caption: Proposed signaling pathway of this compound upon binding to the oxytocin receptor.
References
A Comparative Analysis of Lit-001's Efficacy in Modulating Social Cognition
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental data and therapeutic potential of Lit-001, a novel oxytocin receptor agonist, in comparison to other agents targeting social cognitive deficits.
This guide provides a detailed cross-validation of this compound's effects on social cognition, presenting a comparative analysis with other relevant compounds. Quantitative data from key preclinical and clinical studies are summarized, and detailed experimental methodologies are provided to facilitate critical evaluation and future research.
Comparative Efficacy on Social Behavior: A Quantitative Overview
The following table summarizes the quantitative effects of this compound and comparator compounds on primary measures of social behavior from preclinical and clinical studies.
| Compound | Animal Model/Population | Assay/Scale | Key Finding | Source |
| This compound | Methylazoxymethanol (MAM) rat model of schizophrenia | Social Interaction Test | ↑ Increased time of social interaction at 1 mg/kg in MAM-treated male rats.[1][2][3][4] | Piotrowska et al., 2024 |
| This compound | μ-opioid receptor knockout mouse model of autism | Social Interaction | First nonpeptide oxytocin receptor agonist to improve social interaction in a mouse model of ASD.[5] | Frantz et al., 2018 |
| WAY-267464 | Adolescent rats | Social Preference Test | ↑ Significantly increased the proportion of time spent with a live rat over a dummy rat at 100 mg/kg. | Hicks et al. |
| TC-OT-39 | BALB/cByJ mouse model of ASD-like social deficits | Social Behavior | No prosocial efficacy observed. | Unreferenced Study |
| Carbetocin | Children and adolescents with Prader-Willi Syndrome | PWS Anxiety and Distress Behaviors Questionnaire (PADQ) | ↓ Significant reduction in anxiety and distress behaviors with the 3.2 mg dose (p=0.027). | Levo Therapeutics Phase 3 Trial |
| Balovaptan | Children and adolescents with Autism Spectrum Disorder | Vineland-II Two-Domain Composite Score | No statistically significant difference from placebo in the change from baseline at week 24 (p=0.91). | Hollander et al., 2022 |
Detailed Experimental Protocols
Preclinical Models of Social Deficits
1. Methylazoxymethanol (MAM) Model of Schizophrenia in Rats
-
Induction: Pregnant rat dams are administered methylazoxymethanol acetate (MAM; 22 mg/kg) on gestational day 17. This prenatal insult leads to neurodevelopmental abnormalities in the offspring that mimic some of the social and cognitive deficits observed in schizophrenia.
-
Behavioral Assay: The social interaction test is conducted in adulthood. Two unfamiliar rats are placed in a novel arena, and the total time spent in active social engagement (e.g., sniffing, anogenital investigation, following) is recorded over a specific duration.
2. Three-Chamber Social Interaction Test
This test is a standardized method to assess sociability and preference for social novelty in rodents.
-
Apparatus: A rectangular, three-chambered box. The outer chambers contain wire cages for holding stimulus animals.
-
Habituation: The test mouse is first allowed to freely explore all three empty chambers.
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, while the other side chamber contains an empty cage. The amount of time the test mouse spends in each chamber and interacting with the caged mouse versus the empty cage is measured.
-
Social Novelty Phase: A second, novel "stranger" mouse is placed in the previously empty cage. The test mouse's preference for interacting with the novel versus the familiar mouse is then quantified.
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound and related compounds are primarily mediated through the oxytocin and vasopressin receptor signaling pathways, which play a crucial role in regulating social behavior.
References
- 1. Pro-social and pro-cognitive effects of this compound, a novel oxytocin receptor agonist in a neurodevelopmental model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Lit-001 and WAY-267464: Novel Non-Peptide Oxytocin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two non-peptide oxytocin receptor (OTR) agonists, Lit-001 and WAY-267464. Both compounds have garnered interest for their potential therapeutic applications in social and behavioral disorders by targeting the oxytocinergic system. This document synthesizes available experimental data to offer an objective performance comparison, outlines detailed experimental methodologies, and visualizes key pathways and workflows.
Introduction to this compound and WAY-267464
This compound is a recently developed small-molecule OTR agonist, first described in 2018, with a promising profile of high selectivity for the oxytocin receptor.[1] It has demonstrated potential in preclinical models for treating social deficits, such as those observed in autism spectrum disorders.[1][2]
WAY-267464 is an earlier-generation, potent, and selective non-peptide OTR agonist that has been investigated for its anxiolytic properties.[3][4] Notably, subsequent studies have revealed that WAY-267464 also functions as a potent antagonist of the vasopressin V1A receptor, a characteristic that may contribute to its overall pharmacological effects.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound and WAY-267464, focusing on their binding affinities (Ki) and functional potencies (EC50/IC50) at the human oxytocin and vasopressin receptors.
Table 1: Pharmacological Profile of this compound at Human Receptors
| Receptor | Action | Ki (nM) | EC50/IC50 (nM) | Selectivity (OTR vs. V1aR) |
| Oxytocin Receptor (OTR) | Agonist | 226 | 25 | - |
| Vasopressin V1A Receptor (V1aR) | Antagonist | 1253 | 5900 | 236-fold (EC50/IC50) |
| Vasopressin V2 Receptor (V2R) | Agonist | 1666 | 41 | - |
Data sourced from Wikipedia.
Table 2: Pharmacological Profile of WAY-267464 at Human and Rat Receptors
| Receptor | Species | Action | Ki (nM) | EC50 (nM) |
| Oxytocin Receptor (OTR) | Human | Agonist | 58.4 | - |
| Oxytocin Receptor (OTR) | Rat | Agonist | 978 | 881 |
| Vasopressin V1A Receptor (V1aR) | Rat | Antagonist | 113 | No functional response |
Human Ki data sourced from Tocris Bioscience. Rat Ki and EC50 data sourced from Hicks et al., 2012.
In Vivo Efficacy
This compound
In a mouse model of autism (μ-opioid receptor knockout mice), peripheral administration of this compound was shown to reduce social deficits, marking it as the first small-molecule OTR agonist to demonstrate such an effect in animals. Further studies in a neurodevelopmental model of schizophrenia have indicated that this compound can produce pro-social and pro-cognitive effects.
WAY-267464
WAY-267464 has demonstrated anxiolytic-like effects in various animal models. However, its in vivo activity is complex. Some studies suggest that its prosocial effects may be attributable to its V1A receptor antagonism. Conversely, other research indicates that WAY-267464 can impair social recognition memory in rats, an effect also linked to its V1A antagonist action.
Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells transiently or stably expressing the receptor of interest (e.g., HEK293 or COS7 cells).
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]Oxytocin for OTR or [3H]Arginine Vasopressin for V1aR) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound or WAY-267464).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Specifics for WAY-267464 (from Hicks et al., 2012):
-
Cell Line: HEK293 cells stably expressing the rat OTR or V1aR.
-
Radioligands: Tritiated oxytocin for OTR and tritiated vasopressin for V1aR.
Functional Assays (e.g., Luciferase Reporter Assay)
These assays measure the functional consequence of a compound binding to its receptor, such as the activation of a downstream signaling pathway.
General Protocol:
-
Cell Culture and Transfection: Cells (e.g., HEK293) are co-transfected with the receptor of interest and a reporter gene construct (e.g., a luciferase gene downstream of a promoter responsive to a specific signaling pathway, such as NFAT for Gq-coupled receptors).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Incubation: Cells are incubated to allow for receptor activation and subsequent reporter gene expression.
-
Lysis and Substrate Addition: The cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.
-
Signal Detection: The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 value (the concentration of the agonist that produces 50% of the maximal response) can be determined.
Specifics for WAY-267464 (from Hicks et al., 2012):
-
Assay Type: Nuclear factor of activated T-cells (NFAT)-coupled luciferase reporter assay.
-
Cell Line: Recombinant HEK293 cells stably expressing the rat OTR and V1aR.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Oxytocin Receptor Signaling Pathway activated by this compound and WAY-267464.
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. This compound, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonpeptide Oxytocin Receptor Agonist WAY 267,464: Receptor-Binding Profile, Prosocial Effects and Distribution of c-Fos Expression in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Replicating the Pro-Social Effects of Lit-001: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Lit-001, a novel, non-peptide oxytocin receptor agonist, and other pharmacological agents with pro-social effects. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon the reported pro-social outcomes of this compound. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further investigation.
Comparative Analysis of Pro-Social Effects
This compound has demonstrated pro-social and pro-cognitive effects in animal models of neurodevelopmental disorders.[1][2][3][4] As a selective oxytocin receptor agonist, its mechanism of action is primarily centered on the oxytocinergic system, which is critically involved in social behaviors.[1] This section compares this compound with other compounds known to modulate pro-social behavior, including other oxytocin receptor agonists, vasopressin receptor agonists, serotonin receptor modulators, and the empathogen MDMA.
Quantitative Data Summary
The following table summarizes the reported pro-social effects of this compound and selected alternatives in preclinical models. Direct comparative studies are limited, and thus, data should be interpreted within the context of the specific experimental paradigms cited.
| Compound Class | Compound | Animal Model | Assay | Key Pro-Social Finding | Reference |
| Oxytocin Receptor Agonist | This compound | Rat (MAM-induced schizophrenia model) | Social Interaction Test | Increased total social interaction time. | |
| Rat (MAM-induced schizophrenia model) | Ultrasonic Vocalization Analysis | Increased number of 'positive' 50 kHz ultrasonic calls in males. | |||
| Oxytocin | Mouse (BALB/cByJ) | Three-Chamber Social Interaction Test | Increased sociability. | ||
| Carbetocin | Mouse (BALB/cByJ) | Three-Chamber Social Interaction Test | No significant pro-social efficacy observed in this model. | ||
| TC-OT-39 | Mouse (BALB/cByJ) | Three-Chamber Social Interaction Test | No significant pro-social efficacy observed in this model. | ||
| Vasopressin Receptor Agonist | Vasopressin | Rat | Social Interaction Paradigm | Increased adjacent lying (a measure of passive social interaction). | |
| Serotonin System Modulator | Citalopram (SSRI) | Human | Mixed-Motive Game | Increased cooperative messages. | |
| Empathogen | MDMA | Rat | Social Interaction Paradigm | Increased adjacent lying. | |
| Human | Welfare Trade-Off Task | Increased generosity towards a friend. |
Experimental Protocols
Standardized and well-defined experimental protocols are crucial for replicating and comparing the pro-social effects of different compounds. Below are detailed methodologies for key behavioral assays cited in the literature.
Three-Chamber Social Interaction Test
This test assesses social affiliation and preference for social novelty in rodents.
Apparatus: A three-chambered box with openings allowing free access to all chambers. The side chambers contain small, transparent, perforated containers.
Procedure:
-
Habituation (10 minutes): The test animal is placed in the center chamber and allowed to freely explore all three empty chambers.
-
Sociability Phase (10 minutes): An unfamiliar "stranger" mouse is placed in one of the side chamber containers. An inanimate object is placed in the other container. The test animal is returned to the center chamber, and the time spent in each chamber and interacting with each container is recorded. A significant preference for the chamber with the stranger mouse indicates normal sociability.
-
Social Novelty Phase (10 minutes): A second, novel "stranger" mouse is placed in the previously empty container. The test animal is again placed in the center, and the time spent interacting with the now-familiar mouse versus the novel mouse is recorded. A preference for the novel mouse indicates normal social memory and novelty seeking.
Ultrasonic Vocalization (USV) Analysis
Rodents emit USVs in different social contexts, which can be indicative of their affective state.
Apparatus: A sound-attenuating chamber equipped with an ultrasonic microphone and recording software.
Procedure:
-
Acclimation: The animal is acclimated to the recording chamber.
-
Social Encounter: The test animal is exposed to a social stimulus (e.g., a novel conspecific).
-
Recording: USVs are recorded for a defined period (e.g., 5-10 minutes).
-
Analysis: The recorded vocalizations are analyzed using specialized software to classify them based on frequency, duration, and modulation. In rats, 50 kHz calls are often associated with positive affective states, while 22 kHz calls are associated with negative states.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is essential for targeted drug development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Oxytocin Receptor Signaling Pathway
Activation of the oxytocin receptor (OTR) by an agonist like this compound initiates a cascade of intracellular events primarily through G-protein coupling.
Caption: Oxytocin receptor signaling cascade initiated by an agonist.
Experimental Workflow for Assessing Pro-Social Effects
This diagram outlines a typical workflow for evaluating the pro-social effects of a test compound in a rodent model.
Caption: Workflow for preclinical evaluation of pro-social compounds.
This guide provides a foundational overview for researchers seeking to replicate and build upon the promising pro-social findings of this compound. The provided data, protocols, and pathway diagrams are intended to serve as a starting point for further rigorous and comparative investigations into novel therapeutics for social deficits.
References
In Vivo Validation of Lit-001's Receptor Selectivity: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the in vivo receptor selectivity of a compound is paramount to predicting its therapeutic efficacy and potential side effects. This guide provides a comparative analysis of Lit-001, a novel nonpeptide oxytocin receptor (OTR) agonist, with other OTR agonists, focusing on the experimental validation of its selectivity.
This compound has emerged as a promising therapeutic candidate for social disorders due to its ability to cross the blood-brain barrier and its favorable pharmacokinetic profile.[1] Central to its potential is its high selectivity for the oxytocin receptor over the structurally related vasopressin V1a receptor, a characteristic that distinguishes it from earlier nonpeptide OTR agonists like WAY-267464 and TC OT 39.[1] This guide delves into the in vivo methods used to validate this selectivity, presenting comparative data and detailed experimental protocols.
Comparative Receptor Selectivity Profile
The following table summarizes the in vitro receptor binding and functional activity of this compound in comparison to other nonpeptide OTR agonists, WAY-267464 and TC OT 39. This in vitro data provides the foundation for subsequent in vivo validation.
| Compound | Receptor | Action | Ki (nM) | EC50/IC50 (nM) | Selectivity (OTR vs V1aR) |
| This compound | Oxytocin (OTR) | Agonist | 226 | 25 | ~236-fold (functional) |
| Vasopressin V1a (V1aR) | Antagonist | 1253 | 5900 | ||
| Vasopressin V2 (V2R) | Agonist | 1666 | 41 | ||
| WAY-267464 | Oxytocin (OTR) | Agonist | - | - | Reported as selective, but also a potent V1aR antagonist[2] |
| Vasopressin V1a (V1aR) | Antagonist | - | - | ||
| TC OT 39 | Oxytocin (OTR) | Partial Agonist | 147 | 33-180 | Lower selectivity than this compound |
| Vasopressin V1a (V1aR) | Antagonist | 330 | - | ||
| Vasopressin V2 (V2R) | Partial Agonist | >1000 | 850 |
In Vivo Validation of Receptor Selectivity: Experimental Protocols
The definitive confirmation of a drug's mechanism of action in a living system requires rigorous in vivo experimentation. For this compound, the primary method to validate its OTR-mediated effects is through antagonist challenge studies coupled with behavioral and neuronal activity assessments.
Antagonist Challenge in Behavioral Assays
This experiment aims to demonstrate that the pro-social effects of this compound are specifically mediated by the oxytocin receptor. This is achieved by observing whether a selective OTR antagonist can block the behavioral changes induced by this compound.
Experimental Protocol: Social Interaction Test in Mice
-
Animals: Adult male C57BL/6J mice are commonly used. Animals should be group-housed and habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
A selective OTR antagonist, L-368,899 (10 mg/kg), is administered via intraperitoneal (i.p.) injection.
-
30 minutes after the antagonist injection, this compound (e.g., 10 mg/kg, i.p.) or vehicle is administered.
-
Behavioral testing begins 30 minutes after the this compound/vehicle injection.
-
-
Three-Chamber Social Interaction Test:
-
Habituation Phase (10 minutes): The test mouse is placed in the central chamber of a three-chambered arena and allowed to freely explore all three chambers.
-
Sociability Phase (10 minutes): An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. The time the test mouse spends in the chamber with the stranger mouse versus the empty chamber is recorded.
-
Social Novelty Phase (10 minutes): A second, "novel" stranger mouse is placed in the previously empty chamber. The time the test mouse spends with the now "familiar" stranger versus the novel stranger is measured.
-
-
Data Analysis: The key parameter is the "social preference index," calculated as (time in stranger chamber - time in empty chamber) / (total time). A significant reduction in this index in the this compound + L-368,899 group compared to the this compound group indicates that the pro-social effects of this compound are OTR-dependent.
Assessment of Neuronal Activation with c-Fos Immunohistochemistry
To identify the neural circuits engaged by this compound through OTR activation, the expression of the immediate early gene c-Fos, a marker of neuronal activity, is examined in key brain regions.
Experimental Protocol: c-Fos Mapping
-
Animal Treatment: Mice are treated with this compound, L-368,899 followed by this compound, or vehicle as described in the behavioral protocol.
-
Tissue Collection: 90 minutes after the final injection, mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are then extracted and post-fixed in PFA.
-
Immunohistochemistry:
-
Brains are sectioned (e.g., 40 µm thick) using a vibratome or cryostat.
-
Sections are washed and then blocked to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).
-
After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Sections are mounted on slides and coverslipped.
-
-
Imaging and Analysis: Brain regions known to be rich in oxytocin receptors and involved in social behavior (e.g., nucleus accumbens, bed nucleus of the stria terminalis, medial prefrontal cortex) are imaged using a fluorescence microscope. The number of c-Fos positive cells is quantified. A significant increase in c-Fos expression in the this compound group that is attenuated in the this compound + L-368,899 group confirms OTR-mediated neuronal activation.
Visualizing the Pathways
To further clarify the mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathway and the in vivo validation workflow.
Caption: Signaling pathway of this compound upon binding to the oxytocin receptor.
Caption: Experimental workflow for the in vivo validation of this compound's receptor selectivity.
References
Comparative Analysis of Lit-001 and TC OT 39: A Guide for Researchers
This guide provides a detailed comparative analysis of two non-peptide oxytocin receptor agonists, Lit-001 and TC OT 39. Developed for researchers, scientists, and drug development professionals, this document outlines the pharmacological profiles, signaling pathways, and key experimental findings for both compounds, supported by quantitative data and detailed methodologies.
Pharmacological Profile
This compound and TC OT 39 are small molecule agonists of the oxytocin receptor (OTR), with varying affinities and selectivities for the related vasopressin receptors (V1a and V2). This compound is noted for its improved pharmacokinetic properties relative to native oxytocin and was the first small-molecule OTR agonist demonstrated to reduce social dysfunction in an animal model.[1] TC OT 39 is also a potent non-peptide OTR partial agonist and has been shown to be active in vivo.[2][3]
Data Summary
The following table summarizes the key quantitative pharmacological data for this compound and TC OT 39.
| Parameter | This compound | TC OT 39 |
| Target Receptor | Oxytocin Receptor (OTR) | Oxytocin Receptor (OTR) |
| Action | Agonist | Partial Agonist |
| OTR EC50 | 25 nM[1][4], 55 nM | 33 nM, 180 nM |
| OTR Ki | 226 nM | 147 nM |
| V1a Receptor Action | Antagonist | Antagonist |
| V1a Receptor IC50 | 5900 nM | - |
| V1a Receptor Ki | 1253 nM | 330 nM |
| V2 Receptor Action | Agonist | Partial Agonist |
| V2 Receptor EC50 | 41 nM | 850 nM |
| V2 Receptor Ki | 1666 nM | >1000 nM |
| Selectivity | 236-fold for OTR activation over V1aR antagonism | - |
| Molecular Formula | C28H33N7O2S | C32H40N8O2S |
| Molar Mass | 531.68 g/mol | 600.78 g/mol |
Signaling Pathways
Both this compound and TC OT 39 exert their effects primarily through the activation of the oxytocin receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the oxytocin receptor involves its coupling to Gαq/11 proteins.
Oxytocin Receptor Signaling Pathway
Activation of the OTR by an agonist like this compound or TC OT 39 initiates a cascade of intracellular events. The Gαq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including smooth muscle contraction and neurotransmitter release.
Experimental Protocols and Workflows
The following sections detail the methodologies for key in vivo experiments cited for this compound and TC OT 39.
This compound: Social Interaction Test in a Mouse Model of Autism
This compound has been shown to improve social interaction in the μ-opioid receptor knockout mouse model of autism. The social interaction test is a standard behavioral assay to assess social deficits.
-
Apparatus: A three-chambered box is used. The side chambers are identical and are connected to a central chamber by openings.
-
Habituation: The test mouse is placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 10 minutes).
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the opposite side chamber. The test mouse is returned to the central chamber and the time spent in each side chamber and interacting with each cage is recorded for a set period (e.g., 10 minutes).
-
Social Novelty Test: A second unfamiliar "stranger" mouse is placed in the previously empty wire cage. The test mouse is again placed in the central chamber and the time spent interacting with the "familiar" versus the "novel" stranger mouse is recorded.
-
Drug Administration: this compound (or vehicle control) is administered via intraperitoneal (i.p.) injection at a specified time before the test.
TC OT 39: Marble Burying Test for Anxiety-Like Behavior
TC OT 39 has been shown to decrease marble burying at a dose of 50 mg/kg in mice, a test used to assess anxiety-like and obsessive-compulsive behaviors.
-
Apparatus: A standard mouse cage is filled with bedding to a depth of approximately 5 cm.
-
Marble Placement: Twenty glass marbles are arranged in an evenly spaced 4x5 grid on the surface of the bedding.
-
Habituation: The mouse is placed in the cage and allowed to freely explore for 30 minutes.
-
Scoring: After the 30-minute session, the mouse is removed, and the number of marbles that are at least two-thirds buried in the bedding is counted.
-
Drug Administration: TC OT 39 (or vehicle control) is administered via intraperitoneal (i.p.) injection at a specified time before the test.
Conclusion
Both this compound and TC OT 39 are valuable research tools for investigating the role of the oxytocin system in various physiological and pathological processes. This compound demonstrates a favorable selectivity profile for the oxytocin receptor over the vasopressin V1a receptor and has shown efficacy in a preclinical model of autism spectrum disorder. TC OT 39 is a potent partial agonist at the oxytocin receptor and has demonstrated in vivo activity related to anxiety-like behaviors. The choice between these compounds will depend on the specific research question, the desired receptor interaction profile, and the experimental model being used. This guide provides a foundational comparison to aid in the selection and application of these important pharmacological agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 3. karger.com [karger.com]
- 4. This compound, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Lit-001's Therapeutic Potential for Social Deficits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emerging therapeutic agent Lit-001 with alternative pharmacological interventions for social deficits associated with autism spectrum disorder (ASD) and schizophrenia. The following sections present a summary of quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental designs.
Executive Summary
This compound, a novel, non-peptide, selective oxytocin receptor agonist, has demonstrated promising pro-social and pro-cognitive effects in preclinical animal models of autism and schizophrenia.[1][2][3][4] It represents a potential advancement over direct intranasal oxytocin administration, which has shown mixed results in clinical trials and faces challenges with blood-brain barrier penetration and rapid metabolism.[5] Comparative analysis with other therapeutic avenues, such as vasopressin receptor antagonists and atypical antipsychotics, highlights the distinct mechanistic approach of this compound. While alternatives like aripiprazole have shown efficacy in improving social functioning in schizophrenia, and vasopressin antagonists like balovaptan have been investigated for ASD, this compound's targeted engagement of the oxytocinergic system offers a novel strategy for addressing core social deficits.
Comparative Data Tables
The following tables summarize the quantitative outcomes from key studies on this compound and its comparators.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Compound | Animal Model | Key Endpoint | Result | Reference |
| This compound | Methylazoxymethanol acetate (MAM) induced neurodevelopmental model of schizophrenia (rats) | Total social interaction time | Significant increase, partially reversing the deficit induced by MAM. | |
| 50 kHz ultrasonic vocalizations ('positive' calls) | Significant increase in the number of calls in male rats. | |||
| Oprm1 knockout mouse model of autism | Social interaction (nose contacts) | Significantly increased number and duration of nose contacts. | ||
| Novel Object Recognition Test (MAM model) | Ameliorated deficits in both male and female rats. |
Table 2: Clinical Efficacy of Intranasal Oxytocin for Social Deficits in Autism Spectrum Disorder
| Compound | Study Population | Primary Outcome Measure | Key Findings | Reference |
| Intranasal Oxytocin | Children with ASD (6-12 years) | Social Responsiveness Scale (SRS) | Significant enhancement of social abilities compared to placebo, particularly in individuals with low pretreatment oxytocin levels. | |
| Children with ASD (8-12 years) | Social Responsiveness Scale-2 (SRS-2) | No treatment-specific improvements in social responsiveness after 4 weeks of administration. |
Table 3: Clinical Efficacy of Balovaptan for Social Deficits in Autism Spectrum Disorder
| Compound | Study Population | Primary Outcome Measure | Key Findings | Reference |
| Balovaptan | Adult males with ASD | Social Responsiveness Scale, 2nd Edition (SRS-2) | No significant change from baseline compared to placebo. | |
| Vineland-II Adaptive Behavior Scales | Dose-dependent improvements in the socialization and communication scores. | |||
| Children and adolescents with ASD (5-17 years) | Vineland-II two-domain composite (socialization and communication) | No statistically significant differences between balovaptan and placebo groups at week 24. |
Table 4: Clinical Efficacy of Atypical Antipsychotics on Social Functioning in Schizophrenia
| Compound | Study Population | Outcome Measure | Key Findings | Reference |
| Aripiprazole (once-monthly) | Adults with acute schizophrenia | Personal and Social Performance (PSP) scale | Significant improvement in PSP scores compared to placebo, particularly in patients ≤35 years old. | |
| Adults with schizophrenia (maintenance therapy) | Personal and Social Performance (PSP) scale | Maintenance of function over a 52-week study. | ||
| Risperidone | Adults with first-episode schizophrenia | Social functioning assessment | Effectively improved social functioning. |
Experimental Protocols
1. This compound in a Neurodevelopmental Model of Schizophrenia
-
Animal Model: Offspring of pregnant rats administered with methylazoxymethanol acetate (MAM; 22 mg/kg) on the 17th day of gestation. This model induces schizophrenia-like symptomatology.
-
Treatment: Acutely administered this compound at doses of 1, 3, and 10 mg/kg.
-
Behavioral Assays:
-
Social Interaction Test: Measured the total time spent in social interaction between two unfamiliar rats.
-
Ultrasonic Vocalizations (USVs): Recorded and analyzed the number of 50 kHz USVs, which are considered positive affective calls in rats.
-
Novel Object Recognition Test: Assessed cognitive function by measuring the time spent exploring a novel object versus a familiar one.
-
2. This compound in a Mouse Model of Autism
-
Animal Model: Oprm1 knockout mice, which display social deficits.
-
Treatment: Systemic administration of this compound.
-
Behavioral Assay:
-
Social Interaction Test: Quantified by the number and duration of nose-to-nose contacts between mice.
-
3. Intranasal Oxytocin in Children with ASD
-
Study Design: Double-blind, randomized, placebo-controlled, parallel design.
-
Participants: Children with a diagnosis of ASD, typically between the ages of 6 and 12.
-
Intervention: Intranasal administration of oxytocin (e.g., 24 IU, twice daily) or placebo for a specified period (e.g., 4 weeks).
-
Primary Outcome Measure: Change in the Social Responsiveness Scale (SRS) score, a parent-report questionnaire that measures the severity of autistic social behaviors.
4. Balovaptan in Children and Adolescents with ASD
-
Study Design: Randomized, double-blind, 24-week, parallel-group, placebo-controlled phase 2 trial (aV1ation study).
-
Participants: Individuals aged 5 to 17 years with a diagnosis of ASD and an IQ of 70 or greater.
-
Intervention: Daily administration of age-adjusted balovaptan or placebo.
-
Primary Outcome Measure: Change from baseline on the Vineland-II two-domain composite (2DC) score, which assesses socialization and communication domains.
5. Aripiprazole Once-Monthly in Schizophrenia
-
Study Design: Post-hoc analyses of a 12-week, randomized, double-blind, placebo-controlled trial in acute schizophrenia and a 52-week open-label extension study for maintenance therapy.
-
Participants: Patients with a diagnosis of schizophrenia.
-
Intervention: Aripiprazole once-monthly 400 mg or placebo.
-
Outcome Measure: Personal and Social Performance (PSP) scale, which assesses functioning in four domains: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors.
Visualizations
References
- 1. Pro-social and pro-cognitive effects of this compound, a novel oxytocin receptor agonist in a neurodevelopmental model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
A Head-to-Head Comparison of Lit-001 and Other Nonpeptide Oxytocin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the nonpeptide oxytocin receptor (OT-R) agonist Lit-001 with other notable nonpeptide agonists, WAY-267464 and TC OT 39. The information presented is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs by offering a clear overview of their pharmacological profiles.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50/IC50) of this compound, WAY-267464, and TC OT 39 at the human oxytocin receptor (OT-R) and vasopressin receptors (V1a, V1b, and V2). This data is crucial for understanding the potency and selectivity of each compound.
Table 1: Oxytocin Receptor (OT-R) and Vasopressin V1a Receptor (V1aR) Binding Affinities and Functional Activities
| Compound | Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| This compound | OT-R | Human | Binding | Ki | 226 | [1] |
| Human | Functional (Ca2+) | EC50 | 25 | [1] | ||
| V1aR | Human | Binding | Ki | 1253 | [1] | |
| Human | Functional (Ca2+) | IC50 | 5900 | [1] | ||
| WAY-267464 | OT-R | Human | Binding | Ki | 58.4 | [2] |
| Rat | Binding | Ki | 978 | |||
| Rat | Functional | EC50 | 881 | |||
| V1aR | Rat | Binding | Ki | 113 | ||
| Rat | Functional | - | No functional response | |||
| TC OT 39 | OT-R | - | Functional | EC50 | 33 | |
| V1aR | - | Binding | Ki | 330 |
Table 2: Vasopressin V1b (V1bR) and V2 Receptor (V2R) Activities
| Compound | Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| This compound | V1bR | - | Functional | - | Minor agonist effect at high concentrations | |
| V2R | Human | Binding | Ki | 1666 | ||
| Human | Functional | EC50 | 41 | |||
| WAY-267464 | V1bR | - | - | - | Selective vs. V1b | |
| V2R | - | - | - | Selective vs. V2 | ||
| TC OT 39 | V2R | - | Functional | EC50 | 850 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Oxytocin Receptor Signaling Pathway
Activation of the oxytocin receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors mediate the various physiological responses to oxytocin.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: Functional Assay (Calcium Release)
This workflow illustrates the general procedure for a functional assay measuring intracellular calcium release to determine the potency (EC50) of an agonist.
Caption: Functional Assay (Calcium Release) Workflow.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the Ki of a test compound for the oxytocin receptor.
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]oxytocin), and the cell membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound, WAY-267464, or TC OT 39).
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization (General Protocol)
This protocol outlines a common functional assay to measure the potency (EC50) of an oxytocin receptor agonist by quantifying intracellular calcium mobilization.
-
Cell Preparation:
-
Plate cells expressing the oxytocin receptor (e.g., HEK293 or CHO cells) in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye leakage.
-
Wash the cells to remove excess dye.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the test agonist (this compound, WAY-267464, or TC OT 39) in the assay buffer.
-
Using a fluorescence plate reader equipped with an automated injection system, add the different concentrations of the agonist to the wells.
-
-
Signal Detection:
-
Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Record the peak fluorescence response for each agonist concentration.
-
-
Data Analysis:
-
Normalize the fluorescence response to the baseline and express it as a percentage of the maximal response induced by a saturating concentration of a reference agonist (e.g., oxytocin).
-
Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the curve using non-linear regression analysis.
-
Conclusion
This guide provides a comparative overview of this compound, WAY-267464, and TC OT 39, three nonpeptide oxytocin receptor agonists. The data presented in the tables, along with the signaling pathway and experimental workflow diagrams, offer a valuable resource for researchers. This compound demonstrates good potency at the OT-R with notable selectivity over the V1aR. WAY-267464 also shows high affinity for the OT-R, while TC OT 39 is a potent partial agonist. The choice of compound will ultimately depend on the specific requirements of the research, including the desired balance of potency, selectivity, and agonist versus partial agonist activity. The provided experimental protocols offer a foundation for the in vitro characterization of these and other novel compounds targeting the oxytocin system.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Lit-001
The following provides a comprehensive guide to the proper disposal of Lit-001, a nonpeptide oxytocin receptor agonist utilized in laboratory research. Due to the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, these procedures are established on the precautionary principle, treating the compound as a potentially hazardous chemical. This approach is informed by general guidelines for the disposal of research-grade chemicals and information pertaining to oxytocin, a related compound, which is designated as a hazardous material.
Key Data for Handling and Disposal
For safe handling and disposal, key physical and chemical properties of this compound have been compiled. This information is crucial for the correct segregation and labeling of waste.
| Property | Value | Citation |
| Chemical Formula | C30H34F3N7O4S | [1] |
| Molecular Weight | 645.7 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Identification and Classification:
-
Based on guidelines for similar research compounds and the parent compound oxytocin, this compound waste should be classified as hazardous chemical waste.[2][3]
-
Under no circumstances should this compound or its solutions be disposed of down the drain.
3. Waste Segregation and Containerization:
-
Solid Waste:
-
Collect all solid this compound waste, including unused powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials, in a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and clearly marked with the words "Hazardous Waste" and the full chemical name "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates from contaminated glassware, in a separate, leak-proof, and shatter-resistant hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and solvent used.
-
Do not mix this compound waste with other incompatible waste streams.
-
4. Waste Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure all waste containers are tightly sealed when not in use to prevent spills and evaporation.
-
The SAA should be located at or near the point of waste generation and away from ignition sources or high-traffic areas.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Complete all required waste manifests or pickup request forms accurately, providing a full description of the waste contents.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Lit-001
Essential Safety and Handling Guide for Lit-001
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This document provides immediate and essential safety and logistical information for the handling of this compound, a nonpeptide oxytocin receptor agonist. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specific Requirement | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Prevents eye contact with dust or splashes which can cause serious irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Protects skin from irritation upon contact[1]. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required. | Avoids inhalation of dust or aerosols that may cause respiratory tract irritation[1]. |
Safe Handling and Storage
Handling:
-
Avoid contact with skin and eyes[1].
-
Avoid formation of dust and aerosols.
-
Use only in a well-ventilated area with appropriate exhaust ventilation.
-
Do not eat, drink, or smoke in areas where this compound is handled.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage for the powder is at -20°C for up to 3 years.
-
Stock solutions in solvent can be stored at -80°C for up to 1 year.
First Aid Measures
In case of exposure to this compound, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if you feel unwell. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell. |
Disposal Plan
Dispose of this compound and its container in accordance with all local, regional, national, and international regulations. Do not allow to enter drains or waterways.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C30H34F3N7O4S | |
| Molecular Weight | 645.70 g/mol | |
| CAS Number | 2245072-21-1 | |
| EC50 | 55 nM | |
| Ki | 226 nM |
Experimental Protocols
Detailed experimental protocols involving this compound can be found in the primary literature. For example, Frantz et al. (2018) in the Journal of Medicinal Chemistry describe its use in a mouse model of autism, including dosage and administration methods.
Visual Guidance for Safe Handling
The following diagram outlines the decision-making process for selecting and using Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE selection and use workflow for this compound handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
